molecular formula C6H8N2 B2674074 2-Ethylpyrimidine CAS No. 60544-11-8

2-Ethylpyrimidine

Cat. No.: B2674074
CAS No.: 60544-11-8
M. Wt: 108.144
InChI Key: RILVNLMOTMFTMQ-UHFFFAOYSA-N
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Description

2-Ethylpyrimidine is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.144. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILVNLMOTMFTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2-Ethylpyrimidine for organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Properties & Synthetic Utility of 2-Ethylpyrimidine

Executive Summary

This compound (CAS: 17933-13-2) serves as a pivotal heterocyclic building block in drug discovery, particularly for kinase inhibitors and agrochemicals where "scaffold hopping" from pyridine to pyrimidine is required to modulate metabolic stability and hydrogen-bonding potential.[1] This guide details its physicochemical profile, electronic reactivity, and specific protocols for its use as a nucleophilic partner in lateral lithiation chemistry.[1]

Part 1: Physicochemical Profile[1][2][3]

The introduction of the ethyl group at the C2 position breaks the symmetry of the pyrimidine ring, introducing unique steric and electronic parameters compared to its methyl analog.[1]

Table 1: Core Physicochemical Data

PropertyValue / DescriptionRelevance to Synthesis
CAS Number 17933-13-2 Unique Identifier
Molecular Formula C₆H₈N₂Stoichiometry calculations
Molecular Weight 108.14 g/mol Reagent mass planning
Physical State Colorless to pale yellow liquidHandling (Volumetric dispensing)
Boiling Point ~176°C (Atmospheric)High-boiling solvent compatibility
Density 0.993 g/mL (approx)Volumetric dosing
pKa (Conjugate Acid) ~2.0 – 2.5Weak base; requires strong acids for salt formation
LogP ~0.75Moderate lipophilicity; good organic solubility
Flash Point ~56°C (Closed Cup)Flammable ; requires inert gas blanket

Solubility Profile:

  • High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol.[1]

  • Moderate Solubility: Water (miscible but lipophilic enough for extraction).[1]

  • Implication: Standard aqueous workups (extraction with DCM or EtOAc) are highly effective.[1]

Part 2: Electronic Structure & Reactivity

Understanding the electronic bias of this compound is critical for predicting regioselectivity.[1]

The -Deficient Ring

The pyrimidine ring is significantly electron-deficient due to the two nitrogen atoms at positions 1 and 3.[1]

  • Electrophilic Attack: Difficult.[1] Requires harsh conditions or activation (e.g., N-oxidation) to facilitate electrophilic aromatic substitution (SEAr).[1]

  • Nucleophilic Attack: Facile.[1] The C4 and C6 positions are highly susceptible to nucleophilic addition-elimination (ScNAr) if a leaving group is present.[1]

The Acidic -Protons (Lateral Metallation)

The most valuable synthetic attribute of this compound is the acidity of the methylene protons (


-CH₂) on the ethyl side chain.[1]
  • Mechanism: The electron-withdrawing nature of the pyrimidine ring (via inductive -I and mesomeric -M effects) acidifies these protons.[1]

  • pKa of

    
    -H:  Estimated ~28-30 (in DMSO).[1]
    
  • Synthetic Consequence: These protons can be removed by strong, non-nucleophilic bases (e.g., LDA, LiTMP) to generate a dipole-stabilized carbanion, allowing for carbon-carbon bond formation at the lateral position.[1]

Part 3: Synthetic Protocols & Workflows

Workflow A: Lateral Lithiation (C-C Bond Extension)

This is the primary method for functionalizing the ethyl chain to create complex derivatives.[1]

Reagents:

  • Lithium Diisopropylamide (LDA) [Freshly prepared or commercial 2.0M][1]

  • Anhydrous THF

  • Electrophile (e.g., Benzaldehyde, Alkyl Halide)[1]

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere.

  • Solvent: Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Base Addition: Cool to -78°C . Add LDA (1.1 equiv) dropwise over 10 minutes.

  • Substrate Addition: Add this compound (1.0 equiv) neat or as a THF solution dropwise.

    • Observation: The solution typically turns deep red/orange, indicating the formation of the lithiated species.[1]

  • Deprotonation Time: Stir at -78°C for 30–45 minutes. Do not warm up, or dimerization may occur.[1]

  • Electrophile Quench: Add the electrophile (1.2 equiv) slowly.

  • Workup: Allow to warm to RT. Quench with saturated NH₄Cl.[1] Extract with EtOAc.[1][2][3][4]

Workflow B: De Novo Synthesis (Cyclocondensation)

If this compound is unavailable, it can be synthesized from acyclic precursors.[1]

Reagents:

  • Propionamidine Hydrochloride

  • Malonaldehyde bis(dimethyl acetal) (or 1,1,3,3-tetramethoxypropane)[1]

  • Acid Catalyst (Acetic Acid or HCl)[1]

Protocol:

  • Reflux Propionamidine HCl with 1,1,3,3-tetramethoxypropane in ethanol/water with acid catalysis.

  • The acid hydrolyzes the acetal to the dialdehyde in situ, which condenses with the amidine.[1]

  • Neutralize and extract to yield the parent heterocycle.[1]

Part 4: Visualization of Reactivity

The following diagram maps the divergent reactivity pathways based on the reagents applied.

G Substrate This compound (Starting Material) Base Strong Base (LDA, -78°C) Substrate->Base Deprotonation Oxidant Oxidant (mCPBA) Substrate->Oxidant N-Oxidation Acid Strong Acid (HCl/HBr) Substrate->Acid Protonation Anion Lateral α-Anion (Nucleophile) Base->Anion Product1 Chain Extension (Reaction with E+) Anion->Product1 + Electrophile NOxide N-Oxide (Activated Ring) Oxidant->NOxide Product2 C4-Chlorination (POCl3 rearr.) NOxide->Product2 Rearrangement Salt Pyrimidinium Salt (Crystalline) Acid->Salt

Figure 1: Divergent reactivity pathways for this compound.[1] Blue indicates the substrate, Red indicates reagents, Yellow indicates intermediates, and Green indicates stable products.[1]

Part 5: Handling & Safety

  • Flammability: this compound is a Class IIIA Combustible Liquid (Flash Point ~56°C).[1] It must be stored away from open flames and sparks.[1] Ground all glassware during transfer.

  • Storage: Hygroscopic. Store under nitrogen or argon atmosphere.[1]

  • Toxicity: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • NIST Chemistry WebBook. this compound Thermochemical Data. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Pyrimidines. Available at: [Link][1]

Sources

The Strategic Role of 2-Ethylpyrimidine in Modern Heterocyclic Chemistry: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core and the Significance of the 2-Ethyl Substituent

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically crucial molecules, including the nucleobases of DNA and RNA.[1][2] This inherent biological relevance has established pyrimidine derivatives as "privileged structures" in medicinal chemistry, consistently appearing in a wide array of therapeutic agents with applications ranging from anticancer and antiviral to antimicrobial and anti-inflammatory.[1][2][3][4] While the pyrimidine ring itself provides a versatile template for molecular design, the nature and position of its substituents are paramount in dictating the molecule's physicochemical properties, reactivity, and ultimately, its pharmacological activity.

This technical guide focuses on the nuanced yet critical role of the 2-ethyl substituent on the pyrimidine ring. The introduction of a simple ethyl group at the C2 position can profoundly influence a molecule's lipophilicity, metabolic stability, and steric profile, thereby offering a powerful tool for medicinal chemists to fine-tune drug candidates. We will delve into the synthesis, reactivity, and application of 2-ethylpyrimidine and its derivatives, providing both theoretical understanding and practical, field-proven insights for researchers in drug discovery and development.

I. Synthesis of the this compound Scaffold: Established and Modern Approaches

The construction of the this compound core can be achieved through several synthetic strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

The Pinner Synthesis: A Classic Route to 2-Substituted Pyrimidines

A foundational method for the synthesis of 2-substituted pyrimidines is the Pinner reaction.[5] This acid-catalyzed condensation involves the reaction of a non-N-substituted amidine with a β-dicarbonyl compound, such as a β-keto ester or a β-diketone.[5] For the synthesis of this compound derivatives, propanamidine would be the amidine of choice.

Causality in Experimental Choice: The Pinner synthesis is particularly valuable for its directness in introducing the 2-substituent. The choice of the β-dicarbonyl component allows for the simultaneous introduction of substituents at the 4 and 6 positions of the pyrimidine ring. For instance, the condensation of propanamidine with ethyl acetoacetate would yield a 2-ethyl-4-hydroxy-6-methylpyrimidine. It is crucial to maintain anhydrous conditions, as the intermediate imidate salt is susceptible to hydrolysis, which can lead to the formation of ester byproducts.[6]

Experimental Protocol: Generalized Pinner Synthesis for a 2-Ethyl-4,6-disubstituted Pyrimidine

  • Preparation of the Amidine Salt: Dissolve propanenitrile in anhydrous ethanol and cool to 0°C. Bubble dry hydrogen chloride gas through the solution to form the corresponding imidate hydrochloride (Pinner salt). Subsequently, treat the imidate with ammonia in ethanol to generate propanamidine hydrochloride.

  • Condensation: To a solution of the chosen β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide (1.1 eq).

  • Cyclization: Add the propanamidine hydrochloride (1.0 eq) to the reaction mixture and reflux for the time determined by reaction monitoring (e.g., TLC or LC-MS).

  • Work-up and Purification: After cooling, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid). Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Modern Synthetic Approaches: Cross-Coupling and Multi-Component Reactions

While the Pinner synthesis remains a staple, contemporary organic chemistry offers more versatile and efficient methods. Palladium-catalyzed cross-coupling reactions, for example, have revolutionized the synthesis of highly functionalized pyrimidines. A common strategy involves the use of a 2-chloropyrimidine precursor, which can be readily synthesized by the chlorination of a corresponding pyrimidone.[7] The 2-chloro position is highly activated towards nucleophilic aromatic substitution (SNAr) and can also participate in various cross-coupling reactions.[7]

Multi-component reactions (MCRs) have also gained prominence for their atom economy and operational simplicity.[3][8] For instance, a three-component reaction involving an aldehyde, a β-dicarbonyl compound, and an amidine can provide rapid access to a library of substituted pyrimidines.[3]

Diagram: Synthetic Pathways to 2-Ethylpyrimidines

G cluster_0 Pinner Synthesis cluster_1 Cross-Coupling Approach cluster_2 Multi-Component Reaction Propanamidine Propanamidine PinnerProduct 2-Ethyl-4,6-disubstituted Pyrimidine Propanamidine->PinnerProduct Acid Catalyst BetaDicarbonyl β-Dicarbonyl Compound BetaDicarbonyl->PinnerProduct Chloropyrimidine 2-Chloropyrimidine CrossCouplingProduct This compound Chloropyrimidine->CrossCouplingProduct Pd Catalyst EthylatingAgent Ethylating Agent (e.g., Ethyl boronic acid) EthylatingAgent->CrossCouplingProduct Aldehyde Aldehyde MCRProduct Substituted This compound Aldehyde->MCRProduct Amidine Propanamidine Amidine->MCRProduct Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->MCRProduct

Caption: Key synthetic strategies for accessing the this compound core.

II. Reactivity of the this compound System: A Guide to Functionalization

The reactivity of the this compound core is dictated by the electron-deficient nature of the pyrimidine ring and the properties of the ethyl substituent. The two nitrogen atoms in the ring withdraw electron density, making the carbon atoms, particularly at the 2, 4, and 6 positions, susceptible to nucleophilic attack.

Reactions at the Pyrimidine Ring
  • Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group, such as a halogen or a sulfonyl group, is present at the 4 or 6 position, it can be readily displaced by a variety of nucleophiles.[9] This is a cornerstone for the elaboration of the pyrimidine scaffold. For example, a 4-chloro-2-ethylpyrimidine can react with amines, alcohols, or thiols to introduce diverse functionalities.[10]

  • Lithiation and Subsequent Electrophilic Quench: The pyrimidine ring can be deprotonated at the C5 position using a strong base like lithium diisopropylamide (LDA), followed by the addition of an electrophile to introduce a new substituent.

Reactions Involving the 2-Ethyl Group

The ethyl group itself can be a site for chemical modification, although this is generally less common than reactions on the pyrimidine ring.

  • Oxidation: Under strong oxidizing conditions, the ethyl group can be oxidized to an acetyl group or even a carboxylic acid.

  • Halogenation: Free-radical halogenation can occur at the benzylic-like position of the ethyl group, providing a handle for further functionalization.

Diagram: Reactivity Map of this compound

G cluster_ring Ring Reactivity cluster_substituent Substituent Reactivity Core This compound SNAr Nucleophilic Aromatic Substitution (S N Ar) (at C4/C6 with leaving group) Core->SNAr Nucleophiles Lithiation Lithiation (at C5) + Electrophilic Quench Core->Lithiation Strong Base Oxidation Oxidation Core->Oxidation Oxidizing Agents Halogenation Halogenation Core->Halogenation Free Radicals

Sources

Methodological & Application

Application Notes and Protocols: 2-Ethylpyrimidine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 2-Ethylpyrimidine in Coordination Chemistry

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and applications. Among the plethora of heterocyclic ligands, pyrimidine derivatives have garnered significant attention due to their diverse coordination modes and the intriguing electronic and magnetic properties they impart to the resulting metal complexes. This document provides a comprehensive guide to the use of this compound, a readily accessible yet underexplored ligand, in the synthesis and application of coordination compounds.

The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, offers two potential coordination sites. The introduction of an ethyl group at the 2-position significantly influences the ligand's steric and electronic properties. The electron-donating nature of the ethyl group enhances the basicity of the adjacent nitrogen atom, thereby strengthening its coordination to a metal center. Conversely, the steric bulk of the ethyl group can influence the coordination geometry and the number of ligands that can bind to a metal ion. These characteristics make this compound an attractive candidate for the construction of discrete coordination complexes and coordination polymers with unique structural motifs and functionalities.

This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, theoretical insights, and practical considerations for the successful application of this compound in their research endeavors.

Part 1: Ligand Properties and Coordination Behavior

This compound can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. The specific nitrogen atom involved in coordination will depend on the steric environment around the metal center and the reaction conditions. It can also act as a bridging ligand, connecting two metal centers and leading to the formation of polynuclear complexes or coordination polymers.

The coordination behavior of this compound is analogous to that of other N-heterocyclic ligands like pyridine and its derivatives.[1][2] However, the electronic and steric effects of the ethyl group introduce subtle yet important differences.

Key Properties of this compound as a Ligand:

PropertyDescriptionImplication in Coordination Chemistry
Electronic Effect The ethyl group is an electron-donating group, which increases the electron density on the pyrimidine ring, particularly on the adjacent nitrogen atoms.Enhances the σ-donor ability of the nitrogen atoms, leading to stronger metal-ligand bonds.
Steric Hindrance The ethyl group introduces steric bulk around the N1 atom of the pyrimidine ring.Can influence the coordination geometry, favoring less crowded arrangements. May lead to the formation of complexes with lower coordination numbers.
Coordination Modes Can act as a monodentate or a bridging ligand.Versatility in constructing a variety of coordination architectures, from simple mononuclear complexes to extended coordination polymers.
Solubility The presence of the ethyl group generally increases the solubility of the ligand and its complexes in organic solvents.Facilitates synthesis and characterization in a wider range of solvents.

Part 2: Synthesis of this compound Metal Complexes: A Step-by-Step Protocol

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt, solvent, and reaction conditions (e.g., temperature, reaction time, and stoichiometry) will determine the structure and composition of the final product.

Generalized Synthesis Protocol

This protocol provides a general framework for the synthesis of this compound complexes. Researchers should optimize the specific parameters for their target metal and desired complex.

Materials and Equipment:

  • This compound (commercially available or synthesized)

  • Metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of transition metals like Cu(II), Co(II), Ni(II), Zn(II), etc.)

  • Solvents (e.g., methanol, ethanol, acetonitrile, DMF, DMSO)

  • Schlenk line or glovebox (for air-sensitive reactions)

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (flasks, condensers, beakers, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Step-by-Step Procedure:

  • Ligand and Metal Salt Preparation:

    • Accurately weigh the desired amount of this compound and the chosen metal salt. The molar ratio of ligand to metal can be varied to target different coordination numbers (e.g., 1:1, 2:1, 4:1).

    • Dissolve the this compound in a suitable solvent in a reaction flask.

    • In a separate container, dissolve the metal salt in the same or a compatible solvent. For some salts, gentle heating may be required to achieve complete dissolution.

  • Reaction:

    • Slowly add the metal salt solution to the ligand solution while stirring continuously.

    • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the desired kinetics of complex formation. The reaction progress can often be monitored by a color change or the formation of a precipitate.

    • Allow the reaction to proceed for a period ranging from a few hours to several days.

  • Isolation and Purification of the Complex:

    • If a precipitate forms, it can be isolated by filtration. Wash the collected solid with a small amount of the reaction solvent to remove any unreacted starting materials, followed by a low-boiling point solvent (e.g., diethyl ether) to facilitate drying.

    • If no precipitate forms, the complex may be crystallized by slow evaporation of the solvent, vapor diffusion of a less polar solvent, or by cooling the solution.

    • The purified complex should be dried under vacuum or in a desiccator.

Causality Behind Experimental Choices:

  • Choice of Solvent: The solvent should be able to dissolve both the ligand and the metal salt. Polar solvents like methanol, ethanol, and acetonitrile are often good choices. The coordinating ability of the solvent should also be considered, as it can sometimes compete with the ligand for coordination to the metal center.

  • Molar Ratio: The stoichiometry of the reactants is a critical parameter that dictates the final product. An excess of the ligand may be used to ensure complete coordination to the metal center and to favor the formation of complexes with higher ligand-to-metal ratios.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to the decomposition of the complex or the formation of undesired byproducts. Room temperature reactions are often preferred for the initial attempts.

Part 3: Characterization of this compound Coordination Compounds

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the newly synthesized this compound complexes.

Key Characterization Techniques
TechniqueInformation ObtainedExpected Observations for this compound Complexes
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.Elucidates the coordination mode of the this compound ligand (monodentate or bridging) and the overall crystal packing.[2][3][4]
Infrared (IR) Spectroscopy Identifies the functional groups present in the complex and provides information about the coordination of the ligand to the metal ion.A shift in the C=N and C=C stretching vibrations of the pyrimidine ring to higher frequencies upon coordination is expected. New bands in the far-IR region (below 600 cm⁻¹) can be attributed to metal-nitrogen vibrations.[2]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the structure and environment of the ligand in solution. Useful for diamagnetic complexes.Coordination of the this compound to a metal center will cause a downfield shift of the proton and carbon signals of the pyrimidine ring due to the deshielding effect of the metal ion.[5]
UV-Visible (UV-Vis) Spectroscopy Probes the electronic transitions within the complex, including ligand-centered (π-π*) and metal-centered (d-d) transitions, as well as charge transfer bands.The absorption spectra can provide insights into the coordination geometry of the metal ion and the nature of the metal-ligand bonding.[5]
Elemental Analysis (C, H, N) Determines the elemental composition of the complex, which is crucial for confirming the proposed formula.The experimental percentages of C, H, and N should match the calculated values for the proposed molecular formula of the complex.
Magnetic Susceptibility Measurements Determines the magnetic properties of the complex, which is particularly important for complexes with paramagnetic metal ions.Provides information about the spin state of the metal ion and can indicate the presence of magnetic interactions between metal centers in polynuclear complexes.[2]

Part 4: Applications of this compound-Based Coordination Complexes

While the specific applications of this compound complexes are still an emerging area of research, the known applications of related pyrimidine and pyridine-based coordination compounds suggest several promising avenues for investigation.[6][7][8][9][10][11][12][13]

Potential Application Areas:
  • Catalysis: Pyrimidine- and pyridine-containing metal complexes have shown significant catalytic activity in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions.[6][10][11][13][14] The electronic and steric properties of this compound can be tuned to optimize the catalytic performance of its metal complexes.

  • Materials Science: The ability of this compound to act as a bridging ligand makes it a suitable building block for the construction of coordination polymers and metal-organic frameworks (MOFs).[15][16][17][18][19][20] These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, with potential applications in gas storage, separation, and sensing.[15][18][19]

  • Bioinorganic Chemistry and Drug Development: Pyrimidine is a fundamental component of nucleic acids, and its derivatives are known to possess a wide range of biological activities.[7][12][21] Metal complexes of pyrimidine derivatives are being explored for their potential as therapeutic agents, for example, as anticancer or antimicrobial drugs.[22][23] The introduction of a metal center can enhance the biological activity of the parent ligand.

Part 5: Visualization of Key Concepts

Coordination Modes of this compound

G cluster_ligand This compound Ligand cluster_modes Coordination Modes L This compound M1 Monodentate Coordination L->M1 via N1 or N3 M2 Bridging Coordination L->M2 via N1 and N3 G start Start: Select Metal Salt and this compound synthesis Synthesis: Reaction in a suitable solvent start->synthesis isolation Isolation and Purification: Filtration or Crystallization synthesis->isolation characterization Characterization isolation->characterization xrd X-ray Diffraction characterization->xrd ir IR Spectroscopy characterization->ir nmr NMR Spectroscopy characterization->nmr uvvis UV-Vis Spectroscopy characterization->uvvis ea Elemental Analysis characterization->ea mag Magnetic Susceptibility characterization->mag application Application Studies: Catalysis, Materials, etc. characterization->application

Caption: A general workflow for the synthesis and characterization of this compound metal complexes.

References

  • (PDF) Synthesis and Characterizations of Ethyl (2z) -2 -(aryl) -5 -(4- methoxyphenyl)-7 -methyl -3 -oxo-2, 3, 8, 8a-tetrahydro-5h- [21][24]thiozolo [3,2-a] pyrimidine-6-carboxylate as Biological Active - Academia.edu. Available at:

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  • The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand - MDPI.
  • Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex | Organometallics - ACS Publications.
  • Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC - PubMed Central.
  • Synthesis, Characterization and X-ray Spectroscopic studies of copper (II) complexes with pyrimidine based ligand derivatives - RJ Wave.
  • (PDF) Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes - ResearchGate.
  • Crystal structure of the Cu(II) pyrimidine-5-carboxylates complex. Hydrogen bonds are presented as a dashed lines - ResearchGate.
  • Diverse Architectures and Luminescence Properties of Group 11 Complexes Containing Pyrimidine-Based Phosphine, N-((Diphenylphosphine)methyl)pyrimidin-2-amine | ACS Omega - ACS Publications.

Sources

Application Note: Strategic Methods for C2-Alkylation of Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Alkylation of Pyrimidine at the 2-Position Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Challenge Analysis

The pyrimidine ring is a privileged scaffold in oncology and infectious disease drug discovery (e.g., Rosuvastatin, Imatinib). However, functionalizing the C2-position with alkyl groups presents a distinct electronic challenge compared to the C4/C6 positions.

  • The Electronic Paradox: While the C2 position is inductively electron-deficient due to flanking nitrogen atoms, the C4 position is kinetically more reactive toward both nucleophilic attack (lower LUMO energy) and radical addition (higher spin density).

  • The Consequence: Standard alkylation attempts often yield C4-isomers or mixtures.

  • The Solution: Successful C2-alkylation requires either pre-functionalized precursors (e.g., 2-halopyrimidines) or substrate engineering (blocking C4) to override innate reactivity.

This guide details three high-fidelity protocols to achieve C2-selectivity:

  • Negishi Cross-Coupling: The "Gold Standard" for installing alkyl groups on 2-halopyrimidines.

  • Minisci Radical Alkylation: Ideal for late-stage functionalization of C4-substituted scaffolds.

  • Nucleophilic Addition-Oxidation: A classical approach for introducing alkyl groups to the pyrimidine core.

Method Selection Guide (Decision Tree)

Before selecting a protocol, assess your substrate's functionalization status.

DecisionTree cluster_legend Selection Logic Start Starting Material Status HasHalo Has Halogen (Cl/Br) at C2? Start->HasHalo IsC4Blocked Is C4 Position Blocked? HasHalo->IsC4Blocked No MethodA METHOD A: Negishi Coupling (High Fidelity, Modular) HasHalo->MethodA Yes MethodB METHOD B: Minisci Reaction (Late-Stage, C-H Activation) IsC4Blocked->MethodB Yes MethodC METHOD C: Nucleophilic Addition-Oxidation (Requires careful control) IsC4Blocked->MethodC No (C4 is open)

Figure 1: Decision matrix for selecting the optimal C2-alkylation strategy based on substrate availability.

Method A: Negishi Cross-Coupling (The Gold Standard)

Best For: Installing primary/secondary alkyl groups on 2-chloropyrimidines. Mechanism: Pd-catalyzed cross-coupling of organozinc reagents.[1]

Why This Works

Unlike Suzuki coupling, which struggles with


-hybridized alkyl boronic acids (due to slow transmetallation and rapid 

-hydride elimination), Negishi coupling utilizes highly reactive organozinc reagents. This ensures rapid transmetallation, outcompeting side reactions.
Protocol: Alkylation of 2-Chloropyrimidine

Reagents:

  • Substrate: 2-Chloropyrimidine (1.0 equiv).

  • Nucleophile: Alkylzinc bromide (

    
    , 1.2–1.5 equiv). Note: Prepare via Knochel’s method using Zn dust and LiCl.
    
  • Catalyst: Pd-PEPPSI-IPent (2 mol%) or

    
    /CPhos (for secondary alkyl groups).
    
  • Solvent: Anhydrous THF/Toluene (1:1).

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Ar, charge a reaction vial with 2-chloropyrimidine (1.0 mmol) and Pd-PEPPSI-IPent (0.02 mmol).

  • Solvent Addition: Add anhydrous THF (2 mL).

  • Reagent Addition: Dropwise add the solution of Alkylzinc bromide (1.5 mmol in THF) over 5 minutes.

    • Critical: The reaction is exothermic. Maintain temperature at 0°C during addition if scaling up.

  • Reaction: Stir at room temperature for 2–4 hours. If conversion is slow (monitored by LCMS), heat to 50°C.

  • Quench: Cool to 0°C and quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: For sterically demanding secondary alkyl groups (e.g., isopropyl, cyclohexyl), use the CPhos ligand. It is specifically designed to accelerate reductive elimination, preventing the isomerization of secondary alkyl chains to primary ones (chain-walking).

Method B: Minisci Radical Alkylation (C-H Activation)

Best For: Late-stage functionalization of complex, C4-substituted pyrimidines. Mechanism: Radical addition to an electron-deficient heterocycle followed by oxidative deprotonation.

The Regioselectivity Warning

In unsubstituted pyrimidine, Minisci radicals preferentially attack C4 . To achieve C2-selectivity , the C4 position must be sterically blocked or substituted.

Protocol: Baran Diversinates (Zinc Sulfinates)

Reagents:

  • Substrate: 4-Substituted Pyrimidine (1.0 equiv).

  • Radical Source: Zinc Bis(alkanesulfinate) (Diversinate™, 2.0–3.0 equiv).

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 equiv).

  • Solvent: DMSO/H2O (3:1) or DCM/H2O (biphasic).

  • Additives: TFA (1.0 equiv) – Crucial for protonating the heterocycle to increase electrophilicity.

Step-by-Step Workflow:

  • Setup: Dissolve the pyrimidine substrate (0.5 mmol) in DMSO (1.5 mL) and water (0.5 mL).

  • Acidification: Add TFA (0.5 mmol). This lowers the LUMO of the pyrimidine, making it more reactive toward nucleophilic radicals.

  • Reagent Addition: Add the Zinc Sulfinate salt (1.0 mmol) in one portion.

  • Initiation: Add TBHP (1.5 mmol) dropwise.

    • Note: The reaction will evolve

      
       gas. Ensure open ventilation or a bubbler.
      
  • Monitoring: Stir at 40–50°C. Monitor by LCMS. Add more sulfinate/TBHP if conversion stalls after 2 hours.

  • Workup: Neutralize with saturated

    
     (careful, gas evolution). Extract with DCM.
    

Minisci cluster_selectivity Regioselectivity Control Step1 Radical Gen. (Zn-Sulfinate + TBHP) Step2 Radical Attack (Target: C2) Step1->Step2 R• + SO2 Step3 Oxidation/Aromatization (-H•) Step2->Step3 Radical Intermediate Warning Unsubstituted Pyrimidine favors C4 Attack Solution Use 4-Substituted Pyrimidine for C2

Figure 2: Minisci reaction pathway. Note that without C4-blocking, C2 selectivity is poor.

Method C: Nucleophilic Addition-Oxidation

Best For: Early-stage synthesis where 2-halopyrimidines are unavailable. Mechanism: Addition of Organolithium/Grignard to form a dihydropyrimidine, followed by aromatization.

Protocol

Reagents:

  • Substrate: Pyrimidine (or derivative).[2][3][4][5][6][7][8][9]

  • Nucleophile: Alkyl Lithium (

    
    ) or Grignard (
    
    
    
    ).
  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Cooling: Cool a solution of pyrimidine (1.0 mmol) in dry THF (5 mL) to -78°C (for R-Li) or 0°C (for R-MgBr).

  • Addition: Slowly add the organometallic reagent (1.1 equiv).

    • Observation: The solution often turns deep yellow/orange due to the formation of the anionic sigma-complex.

  • Warming: Allow to warm to 0°C (for Li) or RT (for Mg) over 1 hour.

  • Quench/Oxidation:

    • Option A (DDQ): Add a solution of DDQ (1.2 equiv) in THF directly to the reaction mixture. Stir for 30 mins.

    • Option B (Air): In some cases, bubbling air through the mixture works, but DDQ is more reliable.

  • Workup: Filter through a celite pad to remove reduced DDQ residues.

Comparative Data & Reference Table

FeatureMethod A: NegishiMethod B: MinisciMethod C: Nucleophilic
Precursor 2-ChloropyrimidinePyrimidine (C4-blocked)Pyrimidine
Reagent Alkyl-ZincZinc SulfinateAlkyl-Lithium/Mg
C2 Selectivity Excellent (>95%) Moderate (Substrate dependent)Variable (Favors C4 if open)
Functional Groups High Tolerance (Esters, Nitriles)High Tolerance (Amides, Acids)Low (No electrophiles)
Cost Moderate (Pd catalyst)Moderate (Sulfinate)Low
References
  • Minisci Reaction (Zinc Sulfinates)

    • Title: Practical and Regioselective Synthesis of C-4-Alkyl
    • Source: J. Am. Chem. Soc. 2021.[9]

    • URL:[Link]

  • Negishi Coupling (Alkylzinc)

    • Title: Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents.[1]

    • Source: Organic Letters, 2014.
    • URL:[Link]

  • Regioselectivity Analysis

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec QM Magic Class.
    • URL:[Link]

Sources

2-Ethylpyrimidine application in agrochemical formulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Ethylpyrimidine in Agrochemical Development & Formulation

Executive Summary

This compound (CAS: 17932-95-3) serves as a critical heterocyclic scaffold in the agrochemical industry, primarily functioning as a precursor and degradation marker for organophosphate insecticides (e.g., Etrimfos ) and specific pyrimidinyl-sulfonylurea herbicides.[1] Unlike bulk solvents, its application lies in the synthesis of active ingredients (AIs) and as a quality indicator in formulation stability studies.

This guide details the protocols for utilizing this compound moieties in AI synthesis, stabilizing formulations against hydrolytic degradation, and validating product safety through residue analysis.

Part 1: Technical Profile & Physicochemical Properties

Understanding the fundamental behavior of the this compound core is essential for controlling reaction kinetics during synthesis and preventing degradation in liquid formulations (EC, SC, SL).

PropertyValue / CharacteristicRelevance to Formulation
Molecular Structure Pyrimidine ring with C2-ethyl substitutionThe ethyl group provides steric bulk and lipophilicity (LogP modulation).
Basicity (pKa) ~1.5 - 2.5 (Pyridine-like N)Acts as a weak base; can catalyze hydrolysis of ester bonds in AIs if not buffered.
Solubility Soluble in polar organic solvents (MeOH, Acetone), mod. water solubilityFacilitates use in Emulsifiable Concentrates (EC) but requires stabilization in aqueous Suspension Concentrates (SC).
Stability Thermally stable; prone to N-oxidation or ring cleavage under extreme pHExcellent marker for shelf-life testing; its presence indicates AI breakdown.

Part 2: Application in Active Ingredient Synthesis

The primary application of this compound is as the nucleophilic scaffold for synthesizing phosphorylated insecticides. The following protocol describes the synthesis of an Etrimfos-type analog, where the pyrimidine ring acts as the "leaving group" mimic, essential for acetylcholinesterase inhibition in pests.

Protocol A: Pyrimidinyl-Phosphate Coupling Reaction

Objective: Synthesize O-6-ethoxy-2-ethylpyrimidin-4-yl phosphorothioate active ingredient.

Reagents:

  • Precursor: 2-Ethyl-6-ethoxy-4-hydroxypyrimidine (Derived from this compound).

  • Phosphorylating Agent: O,O-Dimethyl phosphorochloridothioate.

  • Base Catalyst: Potassium Carbonate (

    
    ) or Pyridine.
    
  • Solvent: Acetonitrile (MeCN) or Toluene.

Workflow:

  • Activation: Charge the reactor with 2-Ethyl-6-ethoxy-4-hydroxypyrimidine (1.0 eq) and MeCN.

  • Deprotonation: Add

    
     (1.2 eq) and stir at 40°C for 1 hour to generate the pyrimidinyl anion.
    
  • Coupling: Dropwise addition of O,O-Dimethyl phosphorochloridothioate (1.1 eq) at 0-5°C to prevent side reactions (O- vs N-alkylation).

  • Kinetic Control: Monitor reaction via HPLC. The 2-ethyl group directs regioselectivity towards O-phosphorylation.

  • Workup: Filter inorganic salts, concentrate filtrate, and recrystallize from hexane/isopropanol.

Critical Control Point:

  • N-alkylation impurity: If temperature exceeds 10°C during addition, N-phosphorylation occurs, rendering the AI inactive.

Part 3: Formulation Stability & Quality Control

In formulated products (e.g., Etrimfos 500 EC), the this compound moiety is the "weak link." Hydrolysis releases the free pyrimidine, reducing efficacy. This protocol uses this compound as a Degradation Marker .

Protocol B: Accelerated Stability Testing (CIPAC MT 46.3)

Objective: Quantify free this compound to validate shelf-life.

Experimental Setup:

  • Sample Prep: Aliquot 50g of formulation into sealed glass ampoules.

  • Stress Conditions: Incubate at 54°C ± 2°C for 14 days.

  • Extraction: Dilute 1g of stressed sample in 10mL Methanol:Water (80:20).

  • Detection: HPLC-UV analysis.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (4.6 x 150mm, 3.5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid; B: Acetonitrile (Gradient 10% B

    
     90% B).
    
  • Wavelength: 254 nm (Specific to Pyrimidine ring).

  • Acceptance Criteria: Free this compound content must be

    
     post-stress.
    

Mechanism Visualization: The following diagram illustrates the synthesis and degradation pathways managed during formulation.

G Precursor This compound Precursor Intermediate 4-Hydroxy-2-ethyl pyrimidine Precursor->Intermediate Functionalization Active Active Ingredient (e.g., Etrimfos) Intermediate->Active Phosphorylation (Protocol A) Degradant Degradant: 2-Ethyl-4-hydroxypyrimidine Active->Degradant Hydrolysis (Moisture/Heat) Pest Target Enzyme (AChE Inhibition) Active->Pest Mode of Action Degradant->Intermediate Chemical Identity (Marker)

Figure 1: Lifecycle of the this compound scaffold from synthesis to degradation.

Part 4: Residue Analysis Protocol (Safety)

Regulatory bodies (EPA, EFSA) require monitoring of the pyrimidine metabolite in crops to ensure consumer safety.

Protocol C: LC-MS/MS Residue Quantification

Objective: Detect this compound residues in crop matrices (Limit of Quantitation: 0.01 mg/kg).

  • Extraction: Homogenize 10g crop sample (e.g., wheat, sorghum) with Acetonitrile/Citrate buffer (QuEChERS method).

  • Cleanup: Dispersive SPE with PSA (Primary Secondary Amine) to remove sugars/fatty acids. Note: Do not use acidic alumina, which binds the basic pyrimidine.

  • Analysis:

    • Ionization: ESI Positive Mode (Protonation of Pyrimidine N).

    • MRM Transitions:

      • Precursor:

        
         125 (2-Ethyl-4-hydroxypyrimidine).
        
      • Product 1:

        
         97 (Quantifier).
        
      • Product 2:

        
         70 (Qualifier).
        

References

  • Worthing, C. R., & Walker, S. B. (1987).[1] The Pesticide Manual: A World Compendium. British Crop Protection Council. (Detailed structure and synthesis of Etrimfos).

  • Roberts, T. R., & Hutson, D. H. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.[1] (Degradation pathways of pyrimidinyl organophosphates).

  • US EPA. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. Environmental Protection Agency.[2] (Regulatory standards for pyrimidine residues).

  • Liu, C., et al. (2016).[3] "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods." Bioorganic & Medicinal Chemistry, 24(3). (Synthesis strategies for heterocyclic agrochemicals).

  • Tsygankova, V. A., et al. (2022).[4] "The effect of pyrimidine and pyridine derivatives on the growth and productivity of Sorghum." International Journal of Botany Studies.[4] (Use of pyrimidines as growth regulators).[4]

Sources

Application Note: High-Yield Cyclization Protocol for 2-Ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 2-Ethylpyrimidine (CAS: 1759-05-3) via the cyclization condensation of propionamidine hydrochloride with 1,1,3,3-tetramethoxypropane (TMP).

While industrial routes often utilize acrolein derivatives, this protocol focuses on the acetal method (using TMP) due to its superior reproducibility, safety profile, and ease of handling in a laboratory to pilot-scale environment. This guide addresses common pitfalls such as moisture sensitivity of amidines and provides a self-validating purification strategy.

Target Audience
  • Medicinal Chemists (Fragment-based drug discovery)

  • Agrochemical Process Engineers (Sulfonylurea herbicide intermediates)

  • Organic Synthesis Researchers[1]

Retrosynthetic Logic & Mechanism

The synthesis relies on the construction of the pyrimidine core from two fragments: the N-C-N fragment (from the amidine) and the C-C-C fragment (from the 1,3-dicarbonyl equivalent).[2]

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the free amidine nitrogen on the electrophilic acetal carbons. 1,1,3,3-tetramethoxypropane acts as a masked malonaldehyde. Under reaction conditions, it generates the reactive dialdehyde species (or equivalent enol ether) which condenses with the amidine, eliminating four molecules of methanol and one molecule of water to aromatize.

ReactionMechanism Amidine Propionamidine (N-C-N Source) Intermediate Acyclic Intermediate Amidine->Intermediate + NaOEt/EtOH TMP 1,1,3,3-Tetramethoxypropane (Masked Malonaldehyde) TMP->Intermediate Cyclization Dihydro-pyrimidine Transition State Intermediate->Cyclization - 2 MeOH Product This compound (Aromatic Core) Cyclization->Product - 2 MeOH - H2O Byproducts Byproducts: MeOH, H2O, NaCl Cyclization->Byproducts

Figure 1: Mechanistic pathway for the condensation of Propionamidine with TMP.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.PurityRole
Propionamidine HCl 108.571.0>97%N-C-N Source
1,1,3,3-Tetramethoxypropane 164.201.1>98%C-C-C Source
Sodium Ethoxide (NaOEt) 68.051.221% wt in EtOHBase (Frees Amidine)
Ethanol (Absolute) 46.07Solvent>99.5%Solvent

Critical Safety Note: Propionamidine hydrochloride is hygroscopic. Ensure it is stored in a desiccator. Wet amidine leads to hydrolysis of the acetal without cyclization, significantly lowering yields.

Step-by-Step Procedure
Phase 1: Free Base Generation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow to ensure anhydrous conditions.

  • Solvent Charge: Add 50 mL of absolute Ethanol .

  • Base Addition: Add Sodium Ethoxide solution (1.2 equivalents).

    • Expert Tip: If using solid Na metal to generate NaOEt in situ, ensure complete dissolution of Na before adding the amidine to prevent side reactions.

  • Amidine Addition: Add Propionamidine Hydrochloride (1.0 equivalent) in one portion.

  • Activation: Stir at room temperature for 30 minutes. The solution will become cloudy as NaCl precipitates. This confirms the liberation of the free amidine base.

Phase 2: Cyclization
  • Electrophile Addition: Add 1,1,3,3-Tetramethoxypropane (1.1 equivalents) dropwise via a syringe or addition funnel over 10 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reflux: Heat the mixture to a gentle reflux (bath temp ~85°C) for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The starting amidine (polar, stays near baseline) should disappear.

Phase 3: Workup & Purification
  • Quench: Cool the reaction mixture to room temperature.

  • Filtration: Filter off the precipitated NaCl using a sintered glass funnel or Celite pad. Rinse the cake with 10 mL cold ethanol.

  • Concentration: Remove the ethanol under reduced pressure (Rotovap) to yield a crude orange/brown oil.

  • Extraction: Dissolve the residue in DCM (50 mL) and wash with Water (2 x 20 mL) to remove inorganic salts and unreacted amidine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Distillation: Purify the crude oil via vacuum distillation.

    • Target: this compound is a liquid.[3][4][5] Collect the fraction boiling at ~150–154°C (at atmospheric pressure) or equivalent reduced pressure boiling point (e.g., ~60°C at 15 mmHg).

Process Workflow & Quality Control

The following diagram outlines the operational workflow, highlighting critical "Stop/Go" decision points to ensure batch quality.

Workflow Start Start: Dry Glassware Mix Mix NaOEt + Amidine HCl (Stir 30 min) Start->Mix Check1 Cloudy Solution? (NaCl formation) Mix->Check1 Check1->Mix No (Wait) AddTMP Add TMP & Reflux (4-6 Hours) Check1->AddTMP Yes TLC TLC Check: Amidine Consumed? AddTMP->TLC TLC->AddTMP No (Continue Reflux) Workup Filter NaCl & Concentrate TLC->Workup Yes Distill Vacuum Distillation Workup->Distill QC Final QC: 1H NMR / GC-MS Distill->QC

Figure 2: Operational workflow for this compound synthesis.

Validation Data (Self-Validating System)

To ensure the isolated product is this compound and not a byproduct, verify the following NMR signals:

  • Aromatic Region: The pyrimidine ring protons appear as a distinctive pattern.

    • H-4/H-6: Doublet at

      
       ppm.
      
    • H-5: Triplet at

      
       ppm.
      
  • Aliphatic Region: The ethyl group at position 2.[3][6]

    • 
      : Quartet at 
      
      
      
      ppm.
    • 
      : Triplet at 
      
      
      
      ppm.

Note: If the aromatic signals are shifted significantly upfield, suspect incomplete aromatization (dihydropyrimidine intermediate).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Wet Amidine HClDry Propionamidine HCl in a vacuum oven at 40°C overnight before use.
Incomplete Reaction Old TMP reagentTMP can hydrolyze over time. Distill TMP before use if the bottle is old.
Dark/Tar Product Overheating / PolymerizationDo not exceed 90°C bath temperature. Ensure inert atmosphere (

) to prevent oxidation.
Solid Residue in Condenser Sublimation of AmidineEnsure the reflux is efficient but not violent. Wash condenser with solvent if blockage occurs.

References

  • Kakinuma, S., et al. (2006).[7] Process for producing tetraalkoxypropane and derivative thereof. US Patent Application 20060183948A1. (Describes the industrial utility of TMP in pyrimidine synthesis).

  • Aly, A. A., et al. (2018).[8] Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(vi), 85-138.[8] (Comprehensive review of amidine chemistry and cyclization mechanisms).

  • Organic Chemistry Portal. Synthesis of Amidines. (General grounding on amidine reactivity and condensation).

  • PubChem. this compound Compound Summary. (Physical property verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Purifying 2-Ethylpyrimidine via Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using fractional distillation to purify 2-Ethylpyrimidine?

Fractional distillation is a laboratory technique used to separate miscible liquids with boiling points that differ by less than 25°C (77°F)[1]. The process involves heating a liquid mixture to create vapor, which then rises through a fractionating column. This column is packed with materials like glass beads or steel wool, providing a large surface area for repeated cycles of vaporization and condensation[2][3][4]. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point)[1][2]. By carefully controlling the temperature, the separated components can be collected as they condense.

Q2: What are the critical physical properties of this compound relevant to its distillation?

Understanding the physical properties of this compound is crucial for designing an effective distillation protocol.

PropertyValueSource
Boiling Point 149 °C[5][6]
Melting Point -63 °C[5][6]
Density 0.937 g/mL[5]
Flash Point 38 °C[6]
Refractive Index 1.4970[5]

Q3: My this compound sample appears to be degrading or changing color during distillation. What's happening and how can I prevent it?

Thermal decomposition is a significant concern when distilling nitrogen-containing heterocyclic compounds. The appearance of color (yellowing or browning) is a common indicator of degradation.

  • Troubleshooting & Protocol:

    • Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation)[9][10]. Lowering the pressure reduces the boiling point of the liquid, allowing for distillation at a lower, less destructive temperature[10]. For example, many amines that decompose near their atmospheric boiling points can be safely distilled under vacuum[11].

    • Inert Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen or argon can displace oxygen, which can contribute to oxidative decomposition at high temperatures.

    • Minimize Heating Time: Heat the distillation flask rapidly to the target temperature and collect the desired fraction promptly to minimize the total time the compound spends at an elevated temperature.

Q4: I'm having trouble separating this compound from a closely boiling impurity. How can I improve the separation efficiency?

Poor separation is a common issue when impurities have boiling points very close to that of the target compound.

  • Causality: The efficiency of a fractional distillation is determined by the number of "theoretical plates" in the column.[1][2] A theoretical plate represents one cycle of vaporization and condensation.[2] Insufficient theoretical plates will result in incomplete separation.

  • Troubleshooting & Protocol:

    • Increase Column Length/Efficiency: Use a longer fractionating column or one with a more efficient packing material. Packings like Raschig rings or structured packing increase the surface area available for condensation-vaporization cycles[12].

    • Optimize Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio generally leads to better separation but a slower distillation rate. Finding the optimal balance is key.[1]

    • Slow and Steady Heating: Heat the distillation flask slowly and evenly to allow the vapor-liquid equilibrium to be established throughout the column.[2] Avoid rapid boiling, which can lead to "bumping" and carry less volatile components into the distillate.

    • Insulate the Column: Wrapping the fractionating column with glass wool or aluminum foil minimizes heat loss to the surroundings, ensuring a proper temperature gradient is maintained within the column for optimal separation.[2][4][13]

Q5: The pressure in my vacuum distillation setup is fluctuating, leading to an unstable boiling point. What are the potential causes and solutions?

A stable vacuum is critical for a successful vacuum distillation. Pressure fluctuations will cause the boiling point to change, making it difficult to collect a pure fraction.

  • Causality: Leaks in the distillation apparatus are the most common cause of pressure fluctuations. Outgassing from rubber or plastic components under vacuum can also contribute.

  • Troubleshooting & Protocol:

    • Check All Connections: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check that all tubing is securely attached and free of cracks.

    • Use High-Quality Components: Employ vacuum-rated glassware and tubing. Avoid using rubber stoppers, which can degrade and leak under vacuum.

    • Cold Trap: A cold trap placed between the distillation apparatus and the vacuum pump is essential. It condenses volatile vapors that could otherwise contaminate the pump oil and affect its performance.

    • Pump Maintenance: Ensure the vacuum pump oil is clean and the pump is in good working order.

Experimental Workflow: Fractional Distillation of this compound

This protocol outlines a general procedure for the fractional distillation of this compound. It should be adapted based on the specific impurities present and the scale of the purification.

Diagram of the Fractional Distillation Setup

FractionalDistillation cluster_condenser Cooling Water A Heating Mantle with Stirring B Distilling Flask (Crude this compound) A->B Heat C Fractionating Column (Packed) B->C Vapor Rises D Thermometer C->D Vapor Temperature Measurement E Condenser (Water In/Out) C->E Enriched Vapor E->B Reflux F Receiving Flask E->F Condensed Purified Liquid Water_Out E->Water_Out G Vacuum/Vent Adapter F->G H Cold Trap (Optional) G->H To Vacuum System I Vacuum Pump (Optional) H->I Water_In Water_In->E

Caption: Fractional Distillation Apparatus Workflow.

Step-by-Step Methodology
  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glassware is clean and dry.

    • Use a heating mantle with a magnetic stirrer and place a stir bar in the distilling flask.

    • Pack the fractionating column with an appropriate material (e.g., Raschig rings or glass helices).

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[14]

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[14]

  • Charging the Flask:

    • Charge the distilling flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Distillation Process:

    • Begin stirring and heating the distilling flask.

    • Observe the "ring of condensate" as it slowly rises through the fractionating column.[2] A slow, gradual rise indicates good separation.[2]

    • If the condensate ring stops rising, slightly increase the heating rate.[2] If the distillation is proceeding too slowly, consider insulating the column.[2][4][13]

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (or the adjusted boiling point under vacuum), switch to a clean receiving flask to collect the purified product.

    • Maintain a slow and steady distillation rate for optimal separation.[2] A rapid distillation will decrease the efficiency of the separation.[14]

  • Completion and Shutdown:

    • Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness.

    • Allow the apparatus to cool completely before disassembling.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No distillate is being collected, but the pot is boiling. - Insufficient heating.- Excessive heat loss from the column.- Gradually increase the heating mantle temperature.- Insulate the fractionating column with glass wool or aluminum foil.[2][4][13]
The temperature at the thermometer fluctuates wildly. - Uneven boiling ("bumping").- Leaks in the system (if under vacuum).- Distillation rate is too fast.- Ensure adequate stirring.- Check all joints and connections for leaks.- Reduce the heating rate to achieve a slow, steady distillation.[2][14]
The distillate is cloudy. - Water contamination.- Formation of an azeotrope with a solvent.- Ensure all glassware is scrupulously dry.- Check for potential azeotropes with any solvents used in the workup.[15][16][17] If an azeotrope is present, a different purification method or azeotropic distillation with a third component may be necessary.
The product yield is low. - Incomplete distillation.- Significant holdup in the column packing.- Thermal decomposition.- Ensure the distillation is continued until the temperature begins to drop after the main fraction is collected.- Use a column with less holdup for small-scale distillations.- Consider using vacuum distillation to lower the boiling point and minimize decomposition.[9][10]

Safety Considerations

  • Flammability: this compound is a flammable liquid. Keep it away from open flames, sparks, and hot surfaces.[18][19] Ensure the distillation is performed in a well-ventilated fume hood.

  • Toxicity: this compound is harmful if swallowed or inhaled and is toxic in contact with skin. It can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pressure: When performing vacuum distillation, there is a risk of implosion. Use glassware that is rated for vacuum work and inspect it for any cracks or defects before use.

References

  • Fractional Distillation. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • What is Fractional Distillation?. (n.d.). The Chemistry Blog - Buy Chemicals Online.
  • 2-ethylpyridine. (2025). ChemSynthesis. Retrieved from [Link]

  • Fractional Distillation of Ideal Mixtures. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Lancaster, S. (2022). How To Improve Fractional Distillation. Sciencing. Retrieved from [Link]

  • Stewart, S. M. (2020). Simple, Fractional, (and packed column) Distillation - an overview. YouTube.
  • Fractional Distillation. (n.d.). HowStuffWorks.
  • Step-by-Step Procedures for Fractional Distillation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • UPDATED How To Set-Up and Perform Fractional Distillation #Science. (2018). YouTube.
  • Simple and fractional distillations. (n.d.). Khan Academy.
  • Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. (2013). YouTube.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem. Retrieved from a relevant chemical supplier's technical resources.
  • Vacuum Distillation. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Separation Efficiency Optimisation of Toluene–Benzene Fraction using Binary Distillation Column. (2025). ResearchGate.
  • SAFETY DATA SHEET: Pyridine, 2-ethyl-. (n.d.). Fisher Scientific.
  • Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. (n.d.). PubMed.
  • Fractionating Column Packing. (n.d.). Pope Scientific, Inc. Retrieved from [Link]

  • Azeotrope tables. (n.d.). Wikipedia. Retrieved from [Link]

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. (n.d.). PubMed.
  • Azeotropes from A to Z. (2006). Conservation OnLine.
  • Safety Data Sheet 2-Ethylpyrazine. (n.d.). Meta-Sci.
  • Vacuum Distillation For Amine Regeneration. (2012). Cheresources.com Community. Retrieved from a relevant chemical engineering forum.
  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Aidic.
  • Solvent Recycling and Azeotropes. (n.d.). CBG Biotech. Retrieved from a relevant solvent recycling company's resources.
  • Use of fractional distillation in organic chemistry. (2018). Chemistry Stack Exchange.
  • 2-ethyl pyridine, 100-71-0. (n.d.). The Good Scents Company. Retrieved from a relevant flavor and fragrance industry resource.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Synthesis. Retrieved from a relevant organic synthesis journal.
  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI.
  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (n.d.). PubMed.
  • Azeotropic data for binary mixtures. (n.d.). CDN.
  • 2-Thiopyrimidine. (n.d.). Apollo Scientific.
  • Distillation Packing Materials. (n.d.). Chemglass Life Sciences.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). ResearchGate.
  • Vacuum distillation. (n.d.). Wikipedia. Retrieved from [Link]

  • Effect of Two Liquid Phases on the Separation Efficiency of Distillation Columns. (n.d.). SciRP.org. Retrieved from a relevant scientific research publisher.
  • Process for the preparation of pyrimidine compounds. (n.d.). Google Patents.
  • SAFETY DATA SHEET: 2-Ethylpyridine. (2025). Sigma-Aldrich.
  • Azeotropic data for Binary mixtures. (n.d.). IS MUNI.
  • 2-Methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from a relevant green chemistry resource.

Sources

Minimizing byproduct formation during 2-Ethylpyrimidine production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Process Optimization

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Synthesis Landscape

Welcome to the Process Optimization Support Center. 2-Ethylpyrimidine (CAS: 13325-10-5) is a critical intermediate for pharmaceutical and agrochemical scaffolds. Its production, while structurally simple, is plagued by specific byproduct profiles depending on the chosen synthetic route.

This guide covers the three primary industrial and laboratory workflows:

  • Cyclocondensation (The "Classic" Route): Propionamidine + 1,3-dicarbonyl equivalents.

  • Transition Metal Cross-Coupling (The "Convergent" Route): 2-Halopyrimidine + Ethylmetallics.

  • Radical Alkylation (The "Direct" Route): Minisci reaction (included for troubleshooting selectivity issues).

Workflow A: Cyclocondensation (Propionamidine Route)

Best For: Large-scale production, avoiding heavy metals. Core Reagents: Propionamidine HCl, 1,1,3,3-Tetraethoxypropane (TEP), Sodium Ethoxide.

The Mechanism & Failure Points

The reaction relies on the nucleophilic attack of the amidine nitrogen on the masked dialdehyde (TEP). The critical failure point is Hydrolysis . Propionamidine is highly hygroscopic; in the presence of water, it hydrolyzes to propionamide, which is unreactive in this cyclization, lowering yield and complicating purification.

Visualizing the Pathway

CondensationRoute Start Propionamidine HCl (Hygroscopic!) Inter Acyclic Intermediate Start->Inter + TEP + Base Byprod1 Propionamide (Hydrolysis Byproduct) Start->Byprod1 If Wet Water Moisture (Contaminant) Water->Start Hydrolysis Base NaOEt/EtOH TEP 1,1,3,3-Tetraethoxypropane Byprod2 Polymeric TEP (Brown Tar) TEP->Byprod2 Acidic pH/Heat Product This compound (Target) Inter->Product - 4 EtOH

Figure 1: Competitive pathways in cyclocondensation. Note that moisture acts as a stoichiometric inhibitor.

Troubleshooting Guide: Condensation
SymptomProbable CauseCorrective Action
Low Yield (<40%) Wet Propionamidine: The HCl salt absorbed atmospheric water, leading to hydrolysis before cyclization.Dry the Salt: Dry Propionamidine HCl in a vacuum oven at 40°C over P₂O₅ for 12h before use. Ensure solvent (EtOH) is anhydrous (<0.05% water).
Dark Brown/Black Tar TEP Polymerization: TEP is acid-sensitive. If the reaction pH drops (insufficient base), TEP polymerizes.Check Stoichiometry: Ensure >2.0 equivalents of NaOEt are used (one to neutralize HCl, one to catalyze condensation). Maintain pH >9.
Product smells like ammonia Amidine Decomposition: Excessive heating of the free base amidine.Temperature Control: Do not reflux the free amidine for extended periods without TEP present. Add TEP immediately after neutralizing the salt.

Workflow B: Cross-Coupling (Kumada/Negishi)

Best For: Late-stage functionalization, high-value precursors. Core Reagents: 2-Chloropyrimidine, Ethylmagnesium Bromide (EtMgBr), Ni(dppp)Cl₂ (Kumada) or Pd catalyst.

The Homocoupling Challenge

The primary impurity here is 2,2'-Bipyrimidine (homocoupling of the halide) or Butane (homocoupling of the Grignard). This occurs when the local concentration of the Grignard reagent is too high relative to the catalyst turnover rate.

Visualizing the Catalytic Loop

KumadaCoupling Cat Ni(II) Catalyst TransMetal Transmetallation (Critical Step) Cat->TransMetal + Substrate Substrate 2-Chloropyrimidine Grignard EtMgBr Dimer 2,2'-Bipyrimidine (Homocoupling) Grignard->Dimer Oxidative Dimerization Target This compound TransMetal->Target + EtMgBr (Slow Add) TransMetal->Dimer + Substrate (If EtMgBr low)

Figure 2: The Kumada coupling selectivity depends heavily on the rate of Grignard addition.

Troubleshooting Guide: Metal Catalysis
IssueDiagnosisProtocol Adjustment
Dimer Formation (Bipyrimidine) Oxidative Addition Competition: The catalyst is reacting with two halides instead of one halide and one ethyl group.Invert Addition: Do not add the catalyst to the halide. Mix Catalyst + Grignard first (activate), then slowly add the Halide. Alternatively, use Slow Addition of Grignard to the Halide/Catalyst mixture.
Reaction Stalls at 50% Catalyst Poisoning: Pyrimidines are excellent ligands. The product may be binding to the Ni/Pd center, shutting it down.Ligand Switch: Switch to bidentate ligands with large bite angles (e.g., dppp or dcpf) which resist displacement by the pyrimidine nitrogen [1].
Violent Exotherm Grignard Initiation: Accumulation of unreacted Grignard followed by sudden reaction.Thermal Control: Maintain internal temp at 0°C during addition. Ensure efficient stirring to prevent "hot spots."

Workflow C: Radical Alkylation (Minisci)

Best For: Academic exploration, rapid analog generation. Core Reagents: Pyrimidine, Propionic Acid, AgNO₃, Persulfate.

The Regioselectivity Trap

Minisci reactions generate nucleophilic alkyl radicals. While protonated pyrimidines are electrophilic, the radical can attack both C2 and C4 positions.

  • Problem: this compound (Target) vs. 4-Ethylpyrimidine (Byproduct) vs. 2,4-Diethylpyrimidine (Over-alkylation).

  • Solution: Control the pH. Protonation of the ring increases reactivity at C2/C4, but steric hindrance at C2 (flanked by nitrogens) can push selectivity toward C4.

Optimization Tip: To maximize C2 selectivity in radical alkylation, use mono-N-oxide activation followed by reduction, rather than direct Minisci on the parent heterocycle [2].

Purification & Isolation Protocol

Standard Operating Procedure (SOP-2EP-04)

Even with optimized synthesis, traces of starting material often remain.

  • The Azeotrope Warning: this compound boils at ~152°C. It forms azeotropes with water. Do not attempt to distill directly from an aqueous quench.

  • Salt Formation (The "Purification Hack"):

    • Dissolve crude oil in dry diethyl ether.

    • Bubble dry HCl gas (or add 2M HCl in ether).

    • This compound HCl precipitates as a white solid.

    • Result: Non-basic impurities (homocoupled byproducts, tars) remain in the ether.

    • Filter, wash with ether, and neutralize with NaOH to recover pure free base.

References

  • Kumada Coupling & Ligand Effects

    • Title: "Nickel-Phosphine Complex-C
    • Source:Journal of the American Chemical Society (1972).
    • Context: Foundational text on Ni-catalyzed coupling; establishes dppp as a superior ligand for minimizing isomeriz
    • Link:

  • Minisci Reaction Selectivity

    • Title: "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[1]

    • Source:Med. Chem. Commun. (2011).[1]

    • Context: Detailed review of regio-isomer issues (C2 vs C4)
    • Link:[1]

  • Purification of Pyrimidines

    • Title: "Purification method of pyridine and pyridine deriv
    • Source:Google P
    • Context: Describes industrial distillation and alkali treatment methods relevant to purifying alkyl-heterocycles.
    • Link:

  • General Synthesis (Condensation)

    • Title: "The Chemistry of Heterocyclic Compounds, The Pyrimidines."
    • Source:Wiley Online Library.
    • Context: The authoritative encyclopedia for pyrimidine condensation chemistry (Propionamidine + Malonaldehyde deriv
    • Link:

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 2-Ethylpyrimidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-2ET-004 Subject: Overcoming Pd-Catalyst Deactivation in Nitrogen-Rich Heterocycles Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

Coupling reactions involving 2-ethylpyrimidine (and similar 2-alkylpyrimidines) present a unique challenge in transition metal catalysis. Unlike their electron-deficient halogenated counterparts (e.g., 2-chloropyrimidine), 2-alkylpyrimidines possess electron-rich nitrogen atoms with significant Lewis basicity. These nitrogen atoms frequently act as "ligand decoys," coordinating irreversibly to the Palladium center and displacing the phosphine ligands necessary for the catalytic cycle. This phenomenon, known as catalyst poisoning , leads to stalled conversion, precipitation of Pd-black, and poor reproducibility.

This guide provides a root-cause analysis and field-proven protocols to bypass this suppression mechanism.

Part 1: Diagnostic & Mechanistic Analysis
Q: How do I distinguish between "Catalyst Poisoning" and "Failed Oxidative Addition"?

A: The symptoms are distinct. Use this diagnostic checklist:

SymptomLikely CauseExplanation
Rapid precipitation of Pd-black (within 5-10 mins)Catalyst Poisoning The pyrimidine nitrogen displaces the stabilizing phosphine ligand. The resulting "naked" Pd species aggregates and precipitates as inactive metal.
Reaction stalls at ~20-30% conversion Product Inhibition The product (the coupled biaryl pyrimidine) might be a better ligand than the starting material, poisoning the catalyst as it forms.
No reaction, catalyst remains in solution Failed Oxidative Addition The catalyst is stable but cannot activate the aryl halide bond. This is common with aryl chlorides but less likely with bromides/iodides.
Color change to dark red/orange without precip Formation of Stable Adduct The Pd is trapped in a stable, off-cycle resting state (e.g., a bis-pyrimidine Pd complex) that is too stable to re-enter the cycle.
Q: Why is this compound specifically problematic compared to 2-Chloropyrimidine?

A: It comes down to electronics .

  • 2-Chloropyrimidine: The chlorine atom is electron-withdrawing (inductive effect), pulling density away from the ring nitrogens. This makes the nitrogens poor ligands, so they don't compete effectively with your phosphine ligand.

  • This compound: The ethyl group is electron-donating. It increases the electron density on the ring nitrogens, making them stronger Lewis bases . These "hot" nitrogens aggressively bind to the electrophilic Pd(II) center, shutting down the cycle.

Part 2: Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" of catalyst poisoning.

CatalystPoisoning cluster_legend Pathway Key Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation OxAdd->TransMet Boronic Acid Poisoned Inactive Complex [Pd(Pyrim)2Cl2] OxAdd->Poisoned N-Coordination (Ligand Displacement) Prod Product Release TransMet->Prod Reductive Elim. Prod->Pd0 Regen Pyrim This compound (Substrate) Pyrim->Poisoned PdBlack Pd Black (Precipitate) Poisoned->PdBlack Aggregation key1 Blue = Productive Cycle key2 Red = Poisoning Pathway

Figure 1: Mechanistic divergence showing how electron-rich pyrimidines intercept the Pd(II) intermediate, leading to ligand displacement and catalyst death.

Part 3: Solutions & Protocols
Strategy A: The "Bulky Shield" (Ligand Selection)

Theory: Use ligands that are so sterically bulky that they physically block the pyrimidine nitrogen from approaching the Palladium center, while still allowing the smaller oxidative addition to occur. Recommendation: Switch to Buchwald Dialkylbiaryl Ligands .

  • XPhos / XPhos Pd G3: Excellent general-purpose choice. The isopropyl groups provide a massive steric shell.

  • BrettPhos: Ideal if you are doing C-N coupling (amination) rather than C-C coupling.

  • Avoid: Simple phosphines like PPh3 or dppf.[1] They are too small and easily displaced by the pyrimidine.

Strategy B: The "Decoy" Method (Lewis Acid Additives)

Theory: If the nitrogen lone pair is the problem, tie it up with something else. Adding a Lewis acid that binds to the pyrimidine nitrogen preferentially over the Palladium can "mask" the poison. Recommendation: Add ZnCl₂ or Mg(OtBu)₂ .

  • Mechanism: The Lewis acid coordinates to the pyrimidine N, sterically and electronically deactivating it toward the Pd catalyst.

Strategy C: The "Flash Heat" (Microwave)

Theory: Catalyst poisoning is often an equilibrium process. High temperatures favor the entropy-driven dissociation of the ligand. Rapid heating can push the system over the activation barrier for reductive elimination before the catalyst has time to decompose.

Part 4: Validated Experimental Protocol

Protocol ID: SUZ-PYR-OPT-01 Application: Suzuki-Miyaura Coupling of 2-Ethyl-4-chloropyrimidine with Aryl Boronic Acids.

Reagents:

  • Substrate: 2-Ethyl-4-chloropyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

    • Note: Use G3 or G4 precatalysts to ensure a defined 1:1 Pd:Ligand ratio and rapid activation.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why Water? Solubility of the inorganic base is critical. Anhydrous conditions often fail here.

Step-by-Step Workflow:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the pyrimidine substrate, boronic acid, K₃PO₄, and XPhos Pd G3 .

    • Critical: If using the Lewis Acid strategy, add ZnCl₂ (0.5 equiv) at this stage.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

    • Reasoning: Oxygen accelerates phosphine oxidation, leaving the Pd vulnerable to pyrimidine coordination.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • Method A (Thermal): Heat to 80-100°C in a pre-heated block. Stir vigorously (1000 rpm).

    • Method B (Microwave): Heat to 120°C for 30 minutes.

  • Monitoring: Check LCMS at 1 hour.

    • Pass Criteria: >90% conversion of halide.[1][2]

    • Fail Criteria: Presence of dehalogenated pyrimidine (hydrodehalogenation) suggests the cycle is running but transmetalation is slow. Increase boronic acid loading.

Part 5: Troubleshooting Decision Tree

Use this logic flow to determine your next optimization step if the standard protocol fails.

TroubleshootingTree Start Reaction Failed? Check1 Is Pd Black Visible? Start->Check1 Action1 Ligand Displacement Issue. 1. Switch to XPhos or RuPhos. 2. Lower Temp (60°C). Check1->Action1 Yes Check2 Is SM Consumed? Check1->Check2 No YesBlack Yes NoBlack No Action2 Transmetalation Failure. 1. Switch Base to Cs2CO3. 2. Add Water (if anhydrous). Check2->Action2 Yes Check3 Is N-Coordination Suspected? Check2->Check3 No YesConsumed Yes (Protodehalogenation) NoConsumed No (SM Remains) Action3 Masking Strategy. Add 0.5 eq ZnCl2 or Mg(OtBu)2. Check3->Action3 Try Additive Action4 Force Activation. Switch to Microwave (120°C). Check3->Action4 Try Heat

Figure 2: Decision matrix for troubleshooting failed couplings based on observable reaction artifacts.

References
  • Vertex Pharmaceuticals. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." ResearchGate.[3][4] Available at: [Link]

  • Scripps Research Institute. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature / PMC. Available at: [Link]

  • MDPI. "The Combination of Lewis Acid with N-Heterocyclic Carbene (NHC) Catalysis." Molecules. Available at: [Link][3][5]

Sources

Technical Guide: Selectivity Control in 2-Ethylpyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the Advanced Synthesis & Catalysis Support Center . It addresses the specific challenges of functionalizing 2-Ethylpyrimidine, focusing on the bifurcation between lateral (chain) and nuclear (ring) functionalization.

The Selectivity Landscape

Functionalizing this compound presents a classic chemoselectivity challenge. The substrate possesses two distinct reactive domains with orthogonal electronic requirements:

  • The Pyrimidine Core (Electron-Deficient): Susceptible to nucleophilic radical attack (Minisci) and nucleophilic aromatic substitution (

    
    ).
    
  • The Ethyl Side-Chain (Acidic

    
    -Protons):  Susceptible to deprotonation (Lateral Lithiation) but competes with nucleophilic addition to the ring.
    

The choice of reagent dictates the site of reactivity. This guide provides the protocols to navigate this decision tree.

Decision Matrix: Pathway Selection

Figure 1: Strategic bifurcation for this compound functionalization based on target site.

Module A: Lateral Functionalization (The Ethyl Handle)

Target:


-Carbon of the ethyl group.
Mechanism:  Lateral Lithiation.[1][2][3]
The Core Challenge: Ring Addition vs. Deprotonation

The protons on the ethyl group at the C2 position are acidic (


) due to the electron-withdrawing nature of the diazine ring. However, the pyrimidine ring is highly susceptible to nucleophilic attack by organolithiums (e.g., n-BuLi), leading to the formation of non-aromatic dihydropyrimidines (Ring Addition) rather than the desired lithiated species.
Troubleshooting Guide: Lateral Lithiation

Q1: I used n-BuLi at -78°C, but I isolated a complex mixture and very little alkylated product. What happened? Diagnosis: You likely experienced competitive nucleophilic addition . n-BuLi acts as a nucleophile, attacking the C4/C6 position of the ring instead of acting as a base at the ethyl group. Corrective Protocol:

  • Switch Bases: Use a non-nucleophilic, bulky amide base. LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) are mandatory. The steric bulk prevents ring attack, favoring proton abstraction.

  • Temperature Control: Maintain reaction temperature strictly at -78°C . Higher temperatures favor thermodynamic equilibration which can lead to ring decomposition or polymerization.

Q2: How do I ensure mono-functionalization of the ethyl group? Diagnosis: Over-alkylation (functionalizing the same carbon twice) is a risk if the product is more acidic than the starting material. Corrective Protocol:

  • Inverse Addition: Add the electrophile slowly to the lithiated species, or add the lithiated species into a solution of the electrophile (if the electrophile is stable to base).

  • Stoichiometry: Use a slight excess of the base (1.1 equiv) to ensure complete deprotonation, but avoid large excesses of the electrophile if it is an alkyl halide.

Validated Protocol: Lateral Lithiation
  • Base Preparation: In a flame-dried flask under Ar, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to 0°C. Add n-BuLi (1.1 equiv) dropwise. Stir 15 min.

  • Deprotonation: Cool the LDA solution to -78°C .

  • Substrate Addition: Add this compound (1.0 equiv) dropwise as a solution in THF. The solution often turns deep red/orange (characteristic of the lateral anion). Stir for 30-45 min at -78°C.

  • Quench: Add the electrophile (1.2 equiv) dropwise. Allow to warm to RT slowly over 2 hours.

Module B: Ring Functionalization (C4/C6)

Target: C4 (and equivalent C6) carbons.[4] Mechanism: Minisci Reaction (Radical Substitution).[5]

The Core Challenge: Mono- vs. Bis-Alkylation

Since this compound is symmetric, C4 and C6 are chemically equivalent. Once a radical adds to C4, the symmetry is broken. However, the product is often more reactive toward radical addition than the starting material (especially if the added group is electron-withdrawing or if reaction conditions are not controlled), leading to C4,C6-disubstitution.

Troubleshooting Guide: Minisci Reaction

Q1: I am getting a 50:50 mixture of mono- and di-alkylated products. How do I favor the mono-product? Diagnosis: The reaction is under kinetic control, and the radical concentration is too high relative to the substrate, or the conversion is pushed too far. Corrective Protocol:

  • Protonation is Key: Ensure the reaction is run in acidic media (TFA or aqueous

    
    ). Protonation of the pyrimidine nitrogen lowers the LUMO energy, activating the ring toward nucleophilic radical attack. This activation is crucial for rate, but selectivity is managed by stoichiometry.
    
  • Conversion Limit: Stop the reaction at 60-70% conversion . It is easier to recover starting material than to separate the mono/bis mixture.

  • Biphasic Conditions: Use a biphasic system (Water/DCM) with the radical source in the aqueous phase and the product extracting into the organic phase (if the product is lipophilic). This protects the product from further reaction.

Q2: Why is the radical attacking the ethyl chain instead of the ring? Diagnosis: This is rare for nucleophilic alkyl radicals (which seek electron-deficient rings), but possible with electrophilic radicals (e.g., oxygen-centered radicals) which might abstract a hydrogen from the ethyl group. Corrective Protocol:

  • Ensure you are generating nucleophilic carbon radicals (e.g., alkyl radicals from carboxylic acids/persulfate or alkyl halides/photoredox). These are electronically matched to the electron-deficient C4/C6 positions.

Validated Protocol: Ag-Catalyzed Minisci
  • Setup: Dissolve this compound (1.0 equiv) in 10% aqueous TFA (or

    
    /MeCN with 1 equiv TFA).
    
  • Reagents: Add the carboxylic acid (radical precursor, 2-3 equiv) and

    
     (0.1-0.2 equiv).
    
  • Initiation: Heat to 50-60°C and add

    
     (2-3 equiv) dropwise as a solution in water over 1 hour. Slow addition is critical to keep instantaneous radical concentration low.
    
  • Workup: Basify with

    
     (carefully!) and extract with DCM.
    
Mechanism Visualization: Minisci Selectivity

Figure 2: Minisci pathway showing the progression from mono- to bis-alkylation.

Summary of Conditions & Selectivity

FeatureLateral Lithiation (Chain)Minisci Reaction (Ring)
Active Species Carbanion (Anionic)Carbon Radical (Neutral/Nucleophilic)
Target Site Ethyl

-CH2
Ring C4 / C6
Key Reagent LDA or LiTMP (Steric Bulk)Ag/Persulfate or Photoredox
Temp Control Cryogenic (-78°C)Heated (50-80°C) or RT (Photo)
Major Side Reaction Nucleophilic Ring AdditionC4,C6-Bis-alkylation
Selectivity Tip Avoid n-BuLi; use bulky bases.Stop at partial conversion; slow addition.

References

  • Minisci Reaction Fundamentals : Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med.[5][6] Chem. Commun., 2, 1135-1161. Link

  • Lateral Lithiation Selectivity : Smith, K., El-Hiti, G. A., & Alshammari, M. B. (2012).[1] Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives. Journal of Organic Chemistry, 77(24), 11210-11215.[1] Link

  • C-H Functionalization of Pyrimidines : Luo, Y., et al. (2025). Advances in Pyridine C-H Functionalizations. Chemistry – A European Journal. Link

  • Radical Regioselectivity : O'Hara, F., et al. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. J. Am. Chem. Soc., 135(32), 12166–12169. Link

  • Heteroatom-Promoted Lateral Lithiation : Wikipedia Entry for General Mechanisms. Link

For further assistance, contact the Heterocyclic Chemistry Support Desk.

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Ethylpyrimidine vs. 2-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Ethylpyrimidine (2-EtPy) versus 2-Methylpyrimidine (2-MePy) , focusing on their utility as heterocyclic building blocks in drug discovery.

Executive Summary: The Steric vs. Electronic Trade-off

While 2-Methylpyrimidine and this compound share the same electron-deficient pyrimidine core, their reactivity profiles diverge significantly at the


-carbon. 2-Methylpyrimidine  acts as a high-velocity nucleophile in lateral deprotonation and condensation reactions, offering minimal steric hindrance. In contrast, This compound  exhibits a "steric penalty," where the additional methyl group at the 

-position reduces acidity and imposes kinetic barriers to electrophilic attack.
  • Select 2-MePy for: Rapid chain extension, high-yield aldol condensations, and formation of terminal vinyl groups.

  • Select 2-EtPy for: Introducing branched alkyl chains, creating quaternary centers via sequential alkylation, or when a slightly more lipophilic core is required (

    
     shift).
    
Mechanistic Foundation
1.1 Acidity of

-Protons

The reactivity of both compounds is driven by the acidity of the


-protons, activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring.
  • 2-MePy: Contains 3 acidic protons. The conjugate base is a primary carbanion, stabilized by resonance into the ring.

  • 2-EtPy: Contains 2 acidic protons. The conjugate base is a secondary carbanion. While the electron-donating inductive effect (+I) of the terminal methyl group slightly destabilizes the negative charge, the primary factor reducing reactivity is steric hindrance during the approach of electrophiles.

1.2 Reactivity Profile Comparison
Feature2-Methylpyrimidine (2-MePy)This compound (2-EtPy)Mechanistic Driver
pKa (

-H)
~25–26 (DMSO)~27–28 (DMSO)+I effect of methyl group in EtPy reduces acidity.
Lateral Lithiation Rapid (<15 min at -78°C)Slower (30–60 min at -78°C)Steric hindrance to base approach.
Aldol Condensation Excellent (Yields >80%)Poor/Moderate (Yields <50%)Formation of trisubstituted alkene is sterically disfavored.
Oxidation Forms Pyrimidine-2-carboxylic acidForms Acetylpyrimidine or AcidC-H bond accessibility.
Critical Reaction Pathways
2.1 Lateral Lithiation & Electrophilic Trapping

Both compounds undergo lateral lithiation using strong bases like LDA or n-BuLi. However, 2-EtPy requires strict temperature control to prevent ring addition or polymerization side reactions due to the slower deprotonation rate.

Visualization: Lithiation & Trapping Workflow

LithiationPathway Start Substrate Selection Base Deprotonation (LDA, -78°C) Start->Base Intermed_Me 1° Carbanion (From 2-MePy) Base->Intermed_Me Fast (Kinetic) Intermed_Et 2° Carbanion (From 2-EtPy) Base->Intermed_Et Slow (Steric drag) Trap Electrophile Addition (R-X, Aldehyde) Intermed_Me->Trap High Yield Intermed_Et->Trap Mod. Yield Requires warming Product Functionalized Pyrimidine Trap->Product

Figure 1: Comparative lithiation pathways.[1] Note the kinetic difference in carbanion formation.

2.2 Condensation Reactions (The "Vinyl" Route)

This is the starkest differentiator.

  • 2-MePy readily condenses with benzaldehyde to form 2-styrylpyrimidine (trans-alkene).

  • 2-EtPy struggles to condense because the product would be a

    
    -methyl styryl derivative . The transition state suffers from significant 
    
    
    
    strain between the pyrimidine ring and the new methyl substituent.
Experimental Protocols
Protocol A: Lateral Lithiation (General Procedure)

Applicable to both, but note the incubation time difference.

Reagents:

  • Substrate (2-MePy or 2-EtPy): 1.0 equiv

  • LDA (Lithium Diisopropylamide): 1.1 equiv (freshly prepared or commercial)

  • Solvent: Anhydrous THF

  • Electrophile (e.g., Benzyl bromide): 1.1 equiv

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA solution dropwise.

  • Substrate Addition:

    • Dissolve substrate in minimal THF. Add dropwise to the LDA solution.

    • Critical Checkpoint:

      • For 2-MePy : Stir for 15-20 minutes . The solution typically turns deep red/orange.

      • For 2-EtPy : Stir for 45-60 minutes . The color development may be slower or less intense. Why? The secondary proton is sterically shielded.

  • Trapping: Add the electrophile dropwise at -78°C.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Add saturated

    
     solution. Extract with EtOAc.[2]
    
Protocol B: Aldol-Type Condensation (Formation of Styryl Derivatives)

Demonstrates the performance gap.

Reagents:

  • Substrate: 10 mmol

  • Benzaldehyde: 10 mmol

  • Reagent: Acetic Anhydride (

    
    ) or Zinc Chloride (
    
    
    
    )
  • Condition: Reflux (140-160°C)

Procedure:

  • Mix Substrate and Benzaldehyde (1:1 ratio) in a pressure tube.

  • Add Acetic Anhydride (2 equiv).

  • Heat to reflux for 12 hours.

  • Observation:

    • 2-MePy: Reaction mixture solidifies or darkens significantly. Yield of 2-styrylpyrimidine is typically 70-85% after recrystallization.

    • 2-EtPy: Reaction remains fluid or shows incomplete conversion by TLC. Yield of

      
      -methyl-styrylpyrimidine is typically <30%  due to reversibility and steric clash. Recommendation: Use microwave irradiation or Lewis Acid catalysis (
      
      
      
      ) to force this reaction for 2-EtPy.
Troubleshooting & Optimization
ProblemCauseSolution for 2-MePySolution for 2-EtPy
Low Yield in Lithiation Incomplete deprotonationIncrease stir time to 30 min.Critical: Increase stir time to 1h; ensure temp stays at -78°C to avoid ring attack.
No Condensation Product Steric hindrance / ReversibilitySwitch to microwave heating (150°C, 10 min).Mandatory: Use Lewis Acid (

or

) + Microwave. Standard reflux often fails.
Polymerization Anionic polymerization of vinyl productAdd radical inhibitor (BHT).Less likely to polymerize due to steric bulk.
References
  • Lithiation of 2-Alkylpyridines and Pyrimidines

    • Smith, K., et al.[3] "Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives."[4][5] J. Org.[5] Chem. 2012, 77(24), 11210-11215.[5]

  • Condensation Reactions (Biginelli and related)

    • Ilfahmi, Y. A., et al.[3] "Different Routes for the Synthesis of Benzaldehyde-Based Dihydropyrimidinones." Jurnal Kimia Riset, 2023.[3]

  • Synthesis of Vinylpyrimidines

    • Price, C. C., & Zomlefer, J. "A Study of the Synthesis of Vinylpyrimidines." J. Org.[5] Chem., 1949.

  • pKa and Acidity Data

    • Williams, R. "pKa Data Compiled.

Sources

A Senior Application Scientist's Guide to HPLC Method Development for 2-Ethylpyrimidine Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and robust quantification of heterocyclic compounds like 2-Ethylpyrimidine is a foundational requirement for quality control, impurity profiling, and pharmacokinetic studies. The selection of an appropriate analytical method is a critical decision that impacts data integrity, throughput, and resource allocation.

This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for this compound. Beyond a simple protocol, it delves into the scientific rationale behind each decision, from column chemistry to mobile phase composition. Furthermore, it presents an objective comparison with alternative analytical techniques—Gas Chromatography (GC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Capillary Electrophoresis (CE)—supported by experimental data to empower you in selecting the optimal method for your specific application.

Part 1: The Primary Technique: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for the analysis of small molecules.[1][2] Its versatility, robustness, and wide applicability make it the primary choice for analyzing pyrimidine derivatives.[3] The fundamental principle involves a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. Nonpolar analytes are retained longer on the column, while polar analytes elute earlier.

Causality Behind Experimental Choices: Developing a Robust RP-HPLC Method

The goal is to develop a method that is not just functional but also robust, reproducible, and fit for purpose, in line with guidelines from the International Council for Harmonisation (ICH).[4][5][6]

  • Column Selection (The Heart of the Separation): For a small, moderately polar molecule like this compound, a C18 column is the logical starting point.[3] The 18-carbon alkyl chains provide sufficient hydrophobicity to retain the analyte, offering a wide design space for mobile phase optimization. We select a column with dimensions of 4.6 x 150 mm and a 5 µm particle size, which represents a good balance between separation efficiency and backpressure.[7]

  • Mobile Phase Composition (The Driving Force):

    • Organic Modifier: Acetonitrile is often preferred over methanol because its lower viscosity leads to lower backpressure and better peak efficiency.[8] It also has a lower UV cutoff, which is advantageous for UV detection at lower wavelengths.

    • Aqueous Phase & pH Control: The pyrimidine ring contains nitrogen atoms, making its charge state pH-dependent. Uncontrolled pH can lead to poor peak shape and shifting retention times. A buffer is essential. A phosphate buffer (e.g., potassium phosphate monobasic) at a pH of ~6.8 is a good starting point to ensure the analyte is in a single, neutral form, promoting sharp, symmetrical peaks.

    • Gradient vs. Isocratic Elution: For initial development and for analyzing a single compound, an isocratic method (constant mobile phase composition) is simpler and faster.[7] We will start by scouting a range of acetonitrile/buffer compositions (e.g., 30:70, 40:60, 50:50) to find the optimal retention time (ideally between 3 and 10 minutes).

  • Detection Wavelength (Seeing the Analyte): Pyrimidine and its derivatives are chromophoric and absorb UV light. Related compounds like pyridine show a strong absorbance maximum around 254 nm.[9][10] A UV-Vis spectrophotometric scan of this compound in the mobile phase would confirm its λmax. For this guide, we will set the detection wavelength at 254 nm, a common and effective choice for such aromatic heterocycles.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[3] Maintaining a constant column temperature (e.g., 30 °C) via a column oven is crucial for ensuring retention time reproducibility.

Experimental Workflow: HPLC Method Development

HPLC_Workflow start_end start_end process process decision decision data data A Define Analytical Target Profile (ATP) B Select Column & Initial Conditions (C18, ACN/Buffer, 1.0 mL/min, 254 nm) A->B Based on Analyte Properties C Perform Isocratic Scouting Runs (Vary % ACN) B->C Execute Experiments D Acceptable Retention & Peak Shape? C->D Evaluate Chromatograms E Optimize Buffer pH or Organic Modifier D->E No Iterate F Method Optimization Complete D->F Yes E->C Re-scout G Perform Method Validation (ICH Q2(R2)) F->G Proceed to Validation H Validated Method Ready for Routine Use G->H Finalize

Caption: Workflow for RP-HPLC method development and validation.

Detailed Experimental Protocol: RP-HPLC Analysis
  • Instrumentation:

    • HPLC system with quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Chromatography Data System (CDS) for control and data acquisition.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 40:60 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.8).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Run Time: 10 minutes.

  • Reagent and Sample Preparation:

    • Buffer Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust pH to 6.8 with dilute potassium hydroxide. Filter through a 0.45 µm filter.

    • Mobile Phase Preparation: Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared buffer. Degas before use.

    • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in the mobile phase. Prepare working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution for linearity assessment.

    • Sample Preparation: Dilute the test sample with the mobile phase to fall within the calibrated linear range.

  • Method Validation (as per ICH Q2(R2) Guidelines): [4][11]

    • Specificity: Analyze a blank (mobile phase) and a spiked sample to ensure no interference at the retention time of this compound.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. A correlation coefficient (R²) of ≥0.999 is desired.[12]

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.[12]

    • Precision:

      • Repeatability: Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤1.5%.[12]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±0.2 pH units, ±2°C temperature, ±5% organic modifier) and observe the impact on the results.

Part 2: Comparative Analysis with Alternative Techniques

While RP-HPLC is a powerful tool, alternative techniques may offer advantages in specific scenarios. The choice of method should always be driven by the analytical requirements.

Tech_Comparison node_rp node_rp node_gc node_gc node_hilic node_hilic node_ce node_ce RP_HPLC RP-HPLC Stationary Phase: Nonpolar (C18) Mobile Phase: Polar (aq.) Separation by: Hydrophobicity GC Gas Chromatography (GC) Stationary Phase: Liquid/Solid (in column) Mobile Phase: Inert Gas (He, N2) Separation by: Volatility / Boiling Point HILIC HILIC Stationary Phase: Polar (Silica, Amide) Mobile Phase: Nonpolar (org.) Separation by: Hydrophilicity / Partitioning CE Capillary Electrophoresis (CE) Stationary Phase: None (open capillary) Mobile Phase: Buffer (BGE) Separation by: Charge-to-Size Ratio center_node center_node->RP_HPLC center_node->GC center_node->HILIC center_node->CE

Caption: Fundamental principles of the compared analytical techniques.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility. A sample is vaporized and transported by an inert gas (mobile phase) through a column containing a stationary phase. Compounds with higher volatility (lower boiling points) travel faster.

Applicability to this compound:

  • Major Hurdle: Pyrimidine derivatives are often not sufficiently volatile for direct GC analysis.[13] This necessitates a derivatization step (e.g., silylation) to increase volatility, which adds time, complexity, and potential sources of error to the sample preparation process.[13][14]

  • Advantages: When applicable, GC offers extremely high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Protocol Outline:

    • Derivatization: React the sample containing this compound with a silylating agent (e.g., BSTFA) in a non-aqueous solvent.

    • Injection: Inject the derivatized sample into the heated GC inlet.

    • Separation: Use a capillary column (e.g., DB-5) with a temperature gradient (e.g., starting at 100°C, ramping to 250°C).

    • Detection: Detect using FID or MS.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC can be considered the "opposite" of RP-HPLC. It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a nonpolar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[15][16] It is specifically designed for the retention and separation of highly polar compounds that are poorly retained in reversed-phase.[15]

Applicability to this compound:

  • Advantages: If this compound or its metabolites are highly polar and show poor retention on a C18 column, HILIC provides an excellent alternative for achieving better separation and peak shape.[15][17]

  • Considerations: Method development in HILIC can be less intuitive than in RP-HPLC. Equilibration times can be longer, and buffer selection is critical to the separation mechanism.

  • Protocol Outline:

    • Column: Amide- or Silica-based HILIC column.

    • Mobile Phase: 90:10 (v/v) Acetonitrile : 10 mM Ammonium Acetate.

    • Elution: Isocratic or a gradient involving an increase in the aqueous component.

    • Detection: UV at 254 nm or MS (HILIC mobile phases are MS-friendly).

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field. This mobility is dependent on the analyte's charge-to-size ratio. The separation occurs in a narrow, buffer-filled fused-silica capillary.

Applicability to this compound:

  • Advantages: CE offers extremely high separation efficiency, very short analysis times (often under 10 minutes), and minuscule sample and solvent consumption.[18] It is a powerful tool for analyzing charged species and is effective for separating pyrimidine bases.[19][20]

  • Considerations: CE can be less robust than HPLC for routine quality control due to its sensitivity to buffer composition and capillary surface conditions. It also has higher detection limits with standard UV detectors compared to HPLC.[21]

  • Protocol Outline:

    • Capillary: Fused silica capillary (e.g., 50 µm ID, 50 cm length).

    • Background Electrolyte (BGE): Borate buffer (e.g., 50 mM, pH 9.2).

    • Separation Voltage: 20-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at 254 nm.

Part 3: Performance Data & Objective Comparison

To provide an objective comparison, the following table summarizes the expected performance of each technique for the analysis of this compound. Data is based on typical experimental outcomes.

Performance ParameterRP-HPLC (Developed Method) Gas Chromatography (GC-FID) HILIC Capillary Electrophoresis (CE)
Selectivity/Specificity HighVery HighHighVery High
LOD ~10 ng/mL~1 ng/mL (post-derivatization)~15 ng/mL~50-100 ng/mL
LOQ ~30 ng/mL~5 ng/mL (post-derivatization)~45 ng/mL~150-300 ng/mL
Linearity (R²) > 0.999> 0.998> 0.999> 0.995
Precision (%RSD) < 1.5%< 3% (includes derivatization)< 2.0%< 5.0%
Analysis Time ~10 min~15-20 min~12 min~5-8 min
Sample Prep Complexity Low (Dilute & Shoot)High (Derivatization required)Low to ModerateLow (Dilute & Shoot)
Solvent Consumption ModerateLow (Gas only)ModerateVery Low
Throughput HighLowModerateHigh
Robustness Very HighModerateGoodModerate
Expert Analysis & Recommendations
  • For Routine Quality Control and Assay: The developed RP-HPLC method is the undeniable choice. Its high precision, robustness, simplicity, and high throughput make it ideal for regulated environments where data integrity and method reliability are paramount.

  • For Trace-Level Impurity Analysis: If extreme sensitivity is required to detect trace impurities and those impurities are volatile (or can be derivatized), GC-MS would be the superior technique. However, the complexity of sample preparation makes it unsuitable for routine, high-volume testing of the primary compound.

  • For Highly Polar Analytes/Metabolites: If the focus of the research shifts to highly polar metabolites of this compound that are not retained by RP-HPLC, HILIC is the perfect complementary technique. It allows for the analysis of compounds that would otherwise be lost in the solvent front of a reversed-phase separation.

  • For High-Speed Screening or Limited Sample Volume: Capillary Electrophoresis shines when analysis speed is the top priority or when sample volume is precious. Its rapid separation times and minimal consumption make it excellent for research applications, academic labs, or initial screening of large numbers of samples, provided its lower sensitivity and precision are acceptable for the intended purpose.

Conclusion

The development of a robust analytical method is a scientific endeavor that requires a deep understanding of both the analyte's chemistry and the principles of the chosen technique. For the detection of this compound, a well-validated Reversed-Phase HPLC method stands out as the most balanced and reliable approach for the majority of applications in drug development and quality control. It offers an optimal blend of specificity, precision, and robustness. However, a comprehensive understanding of alternative methods like GC, HILIC, and CE is crucial for a senior scientist. These techniques are not competitors but rather powerful tools in an analytical arsenal, to be deployed strategically when the scientific question demands their unique capabilities.

References

  • Moiseev, D. V., Marchenko, S. I., Moiseeva, A. M., Trukhacheva, T. V., Petrov, P. T., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Vangala, R. R., et al. (2012). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of chromatographic science, 50(7), 589–598. [Link]

  • International Labmate. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Broughton, C., et al. (2015). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 14, 45. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Sigma-Aldrich. (n.d.).
  • N/A
  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in molecular biology, 1378, 237–242. [Link]

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Bhanger, M. I., et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry, 17(1). [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Analytical and bioanalytical chemistry, 402(1), 231–247. [Link]

  • N/A
  • Adhikari, B. (2018). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology, 1837, 1-10. [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]

  • Krivánková, L., & Bocek, P. (1997). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach. Electrophoresis, 18(10), 1845-1851. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Toida, T., et al. (1983). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of chromatography, 278(1), 1-8. [Link]

  • Asirvatham, J., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. [Link]

  • N/A
  • N/A
  • N/A
  • Yuki, H., Yamaji, A., & Kawasaki, H. (1977). Gas Chromatographic Analysis of Pyrimidine and Purine Bases by Retention Indices. Yakugaku Zasshi, 97(7), 779-783. [Link]

  • Wang, T., & Li, S. F. (2004). Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive. Journal of pharmaceutical and biomedical analysis, 34(3), 637–643. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • McCalley, D. V. (2008). Hydrophilic Interaction Chromatography. LCGC International, 21(11). [Link]

  • AMSbiopharma. (2025).
  • N/A
  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

  • Lab Manager. (2026).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • N/A
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  • Adam, T., et al. (1999). Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism. Clinical chemistry, 45(11), 2029–2037. [Link]

  • Begam, H., et al. (2025). A Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS omega. [Link]

  • N/A
  • Al-Hamdani, S. S., et al. (2022). Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene). Molecules, 27(3), 666. [Link]

  • N/A

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A Senior Application Scientist's Guide to Benchmarking 2-Ethylpyrimidine Purity Against Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the synthesis of novel chemical entities and the development of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. 2-Ethylpyrimidine, a key heterocyclic building block, is no exception. Its purity directly influences reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final API. This guide presents a comprehensive, multi-faceted approach to rigorously benchmark the purity of a this compound sample against a certified reference standard (CRS). We will detail orthogonal analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy—providing not just the protocols, but the scientific rationale behind the methodological choices. This ensures a robust, self-validating assessment of purity that meets the stringent requirements of the pharmaceutical industry.

The Gold Standard: The Role of Certified Reference Standards

Before any analysis can begin, a benchmark must be established. In analytical chemistry, the Certified Reference Standard (CRS) is the highest-purity material available, accompanied by a certificate of analysis that details its characterization and purity value.[1][2][3] A CRS serves as the unambiguous point of comparison, transforming a simple measurement into a traceable, verifiable statement of quality. Sourcing a CRS from reputable suppliers like MilliporeSigma, CPAchem, or national metrology institutes is the critical first step in any purity assessment campaign.[2][4]

The Power of Orthogonality: A Multi-Technique Approach

Relying on a single analytical method can lead to a skewed understanding of purity. An impurity that is non-volatile might be missed by GC, while one that lacks a UV chromophore could be invisible to HPLC-UV. To counter this, we employ orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles.[5] This guide focuses on a powerful triad: GC, HPLC, and qNMR.

Gas Chromatography (GC-FID): The Volatility-Based Assay

Gas chromatography is a cornerstone technique for analyzing compounds that can be vaporized without decomposing.[6] It is exceptionally well-suited for assessing the purity of relatively volatile organic molecules like this compound.

Causality Behind the Choice: GC separates components of a mixture based on their boiling points and interactions with the stationary phase within the GC column.[6][7][8] For detection, a Flame Ionization Detector (FID) is ideal. FID offers high sensitivity to hydrocarbons and a broad linear range, making it excellent for quantifying the "area percent" of the main component relative to volatile impurities. The response of the FID is directly proportional to the mass of carbon entering the flame, providing a reliable quantitative measure.

Experimental Protocol: GC-FID Purity Assay

  • System Preparation:

    • Column: Use a 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane capillary column (or equivalent). This stationary phase provides good selectivity for aromatic nitrogen heterocycles.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[7]

    • Temperatures: Set the injector to 250°C and the FID detector to 300°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes. This program ensures the separation of potential low-boiling and high-boiling impurities.

  • Standard and Sample Preparation:

    • Solvent: Use HPLC-grade Acetonitrile or Dichloromethane.

    • CRS Solution: Accurately prepare a solution of the this compound CRS at approximately 1.0 mg/mL.

    • Test Sample Solution: Prepare the this compound test sample at the same concentration (1.0 mg/mL).

  • System Suitability (Self-Validation):

    • Inject the CRS solution five times consecutively.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the this compound peak must be ≤ 1.5%. This confirms the system's precision.

  • Analysis:

    • Inject the CRS solution, followed by the Test Sample solution. A blank solvent injection should be run to ensure no carryover or solvent impurities are present.[9]

  • Data Interpretation:

    • Calculate purity using the area normalization method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

    • Compare the chromatogram of the test sample to the CRS to identify any shared or new impurity peaks.

High-Performance Liquid Chromatography (HPLC-UV): The Polarity-Based Assay

HPLC is a powerful technique for separating components in a liquid mobile phase, making it suitable for a wide range of compounds, including those that are not volatile enough for GC.[10][11]

Causality Behind the Choice: Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[10] A polar mobile phase is run through a non-polar stationary phase (like C18). This compound, being a moderately polar aromatic heterocycle, will interact with the C18 stationary phase, allowing for separation from more polar or less polar impurities.[12][13] A UV detector is selected because the pyrimidine ring contains a conjugated π-electron system that strongly absorbs UV light, providing excellent detection sensitivity.

Experimental Protocol: RP-HPLC-UV Purity Assay

  • System Preparation:

    • Column: Use a C18, 4.6 mm x 150 mm, 5 µm particle size column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, hold for 1 min, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Diluent: Use a 50:50 mixture of Acetonitrile and Water.

    • CRS Solution: Accurately prepare a solution of the this compound CRS at approximately 0.5 mg/mL.

    • Test Sample Solution: Prepare the this compound test sample at the same concentration (0.5 mg/mL).

  • System Suitability (Self-Validation):

    • Inject the CRS solution five times consecutively.

    • Acceptance Criteria: The RSD of the peak area must be ≤ 1.0%, and the USP tailing factor for the main peak should be ≤ 1.5. This is in line with general chromatography guidelines.[14][15][16]

  • Analysis:

    • Inject the diluent (blank), followed by the CRS solution, and then the Test Sample solution.

  • Data Interpretation:

    • Calculate purity using the area normalization method as described for GC.

    • The use of a photodiode array (PDA) detector is highly recommended to assess peak purity, ensuring that the main peak is not co-eluting with any impurities.

Quantitative NMR (qNMR): The Primary Ratio Assay

Quantitative NMR (qNMR) is a powerful primary analytical method that determines the purity or concentration of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity.[17][18][19] Its key advantage is that it does not require a reference standard of the analyte itself, making it a truly orthogonal and absolute technique.[5][19]

Causality Behind the Choice: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By adding a known mass of a stable, non-reactive internal standard with a known purity and non-overlapping signals, we can use the ratio of integrals to calculate the absolute purity of the target analyte. This method is less susceptible to differences in detector response that can affect chromatographic techniques.

Experimental Protocol: ¹H qNMR Purity Assay

  • Materials:

    • Internal Standard (IS): Maleic acid (certified, high purity). It has a sharp singlet in a clean region of the spectrum (~6.2 ppm) and is soluble in common NMR solvents.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation (Self-Validation through Precision):

    • Accurately weigh approximately 10 mg of the this compound test sample into a vial. Record the weight precisely.

    • Accurately weigh approximately 10 mg of the Maleic Acid internal standard into the same vial. Record the weight precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution, and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for quantitative work to ensure full relaxation).

      • Pulse Angle: 90°.

      • Scans: 16 or more scans to ensure a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., the triplet of the ethyl group) and the singlet for Maleic Acid.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • P_IS: Purity of the Internal Standard (%)

Workflow Visualization

The overall process for a comprehensive purity benchmark is summarized in the workflow below.

Purity_Workflow cluster_prep Preparation cluster_analysis Orthogonal Analysis cluster_eval Evaluation Sample Test Sample Received GC GC-FID (Volatility) Sample->GC HPLC HPLC-UV (Polarity) Sample->HPLC qNMR qNMR (Molar Ratio) Sample->qNMR CRS CRS Acquired (Certified) CRS->GC CRS->HPLC Compare Compare Data (Sample vs. CRS) GC->Compare HPLC->Compare qNMR->Compare Report Final Purity Statement Compare->Report

Sources

Comparative study of pyrazine vs pyrimidine flavor thresholds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison between pyrazines (1,4-diazines) and pyrimidines (1,3-diazines) , focusing on their sensory thresholds and flavor utility. While both share a diazine heterocyclic core, their sensory impact is vastly disproportionate.

Key Finding: Pyrazines represent some of the most potent odorants in nature, with thresholds as low as 0.00001 ppm (roasted/nutty notes). In contrast, simple alkylpyrimidines exhibit significantly higher thresholds, often manifesting as generic "amine-like" or "solvent-like" odors. This divergence is driven by the specific electron density distribution and dipole moments resulting from the nitrogen positioning, which dictates binding affinity to specific G-protein coupled receptors (e.g., OR5K1).

Structural & Physicochemical Basis

The fundamental difference lies in the nitrogen placement within the aromatic ring. This structural isomerism governs the Structure-Odor Activity Relationship (SOAR) .

Electronic Distribution
  • Pyrazine (1,4-diazine): The para-orientation of nitrogen atoms creates a symmetric molecule with a zero dipole moment (non-polar). This facilitates high volatility and lipophilicity, allowing rapid transport across the olfactory mucus to receptor sites.

  • Pyrimidine (1,3-diazine): The meta-orientation creates a significant dipole moment. The resulting polarity increases water solubility but often reduces the volatility required for low-threshold air-phase detection.

Structural Comparison Diagram

G cluster_0 Pyrazine (1,4-Diazine) cluster_1 Pyrimidine (1,3-Diazine) Pyrazine_Struct Symmetric (Para) Zero Dipole Moment Lipophilic Pyrazine_Odor Potent Roasted/Nutty High Receptor Affinity Pyrazine_Struct->Pyrazine_Odor Facilitates Binding Pyrimidine_Struct Asymmetric (Meta) High Dipole Moment Polar Pyrimidine_Odor Weak Amine/Onion Low Receptor Affinity Pyrimidine_Struct->Pyrimidine_Odor Hinders Volatility

Figure 1: Structural isomerism driving sensory divergence between 1,4-diazines and 1,3-diazines.

Comparative Data Analysis

Pyrazine Flavor Thresholds

Pyrazines, particularly alkyl- and alkoxy-substituted variants, are "character impact compounds" for roasted foods (coffee, beef, nuts).

CompoundStructureOdor QualityThreshold (Water)Threshold (Air)
2-Methoxy-3-isobutylpyrazine Alkoxy-substitutedBell Pepper / Earthy0.002 ppb 2 ppt
2,3,5-Trimethylpyrazine Alkyl-substitutedRoasted Peanut / Cocoa400 ppb N/A
2-Ethyl-3,5-dimethylpyrazine Alkyl-substitutedBurnt / Coffee0.04 ppb N/A
2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine Alkoxy-substitutedGreen / Nutty0.00001 ppm N/A
Pyrimidine Flavor Thresholds

In sharp contrast, pyrimidines rarely function as key aroma volatiles. Their thresholds are orders of magnitude higher, often requiring ppm levels to be detected.

CompoundStructureOdor QualityThreshold (Est.)
4-Methylpyrimidine Alkyl-substitutedAmine-like / Solvent> 10 ppm (High)
2-Mercaptopyrimidine Thiol-substitutedOnion / Sulfurous~0.1 ppm*
Unsubstituted Pyrimidine Parent RingPungent / Acrid> 100 ppm

> Note: The lower threshold of 2-mercaptopyrimidine is driven by the sulfur moiety (thiol), not the diazine ring itself.

Mechanistic Insights

Receptor Binding (The "Magic Geometry")

Recent research identifies OR5K1 as a specific human olfactory receptor tuned to alkylpyrazines.

  • Mechanism: The receptor contains a hydrophobic binding pocket that perfectly accommodates the non-polar, symmetric 1,4-diazine core.

  • Exclusion: Pyrimidines, due to their polarity and asymmetric electron cloud, fail to stabilize the active conformation of OR5K1. This results in "olfactory silence" or requires non-specific binding at high concentrations to trigger a response.

Maillard Reaction Kinetics

While both classes can form via the Maillard reaction (condensation of reducing sugars and amino acids):

  • Pyrazines are favored thermodynamically in low-moisture, high-temperature roasting (Strecker degradation).

  • Pyrimidines are often transient intermediates or breakdown products of nucleobases (e.g., thiamine degradation) rather than primary flavor end-products.

Experimental Protocol: Threshold Determination

To objectively measure these values, the ASTM E679 standard (3-AFC method) is the gold standard. This protocol is self-validating via statistical forced-choice.

Workflow Diagram

Protocol Start Start: Define Analyte Prep Sample Preparation (Ultra-pure Water/Ethanol Matrix) Start->Prep Dilution Ascending Concentration Series (Step Factor 2x or 3x) Prep->Dilution Panel Sensory Panel (n=6-12) 3-AFC Method Dilution->Panel Test Triangular Test (2 Blanks, 1 Active) Panel->Test Data Data Collection (Correct/Incorrect + Certainty) Test->Data Forced Choice Calc Calculate BET (Best Estimate Threshold) Data->Calc Logistic Regression End Report Group Threshold (Geometric Mean) Calc->End

Figure 2: ASTM E679 Standard Practice for Determination of Odor Thresholds.

Detailed Methodology (SOP)

Objective: Determine the Group Detection Threshold (BET) for a target pyrazine/pyrimidine.

  • Panelist Selection: Screen 6–12 assessors for specific anosmia using n-butanol reference standards.

  • Sample Preparation:

    • Matrix: Odor-free water or 5% ethanol/water solution.

    • Dilution: Prepare a geometric series (dilution factor of 3) ranging from sub-threshold (e.g., 0.01 ppb) to supra-threshold.

  • 3-AFC Presentation (3-Alternative Forced Choice):

    • Present 3 coded cups: Two contain solvent only (Blanks), one contains the analyte.

    • Task: "Indicate which sample is different." (Guessing is mandatory if unsure).

  • Ascending Series: Start with the lowest concentration. Proceed to the next higher concentration only after a choice is made.

  • Calculation:

    • Individual Threshold = Geometric mean of the highest concentration missed and the next concentration correctly identified.

    • Group Threshold: Geometric mean of individual thresholds.

References

  • Shibamoto, T. (1986). Odor Threshold of Some Pyrazines. Journal of Food Science. Link

  • ASTM International. (2019). ASTM E679-19 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Link

  • Miyazawa, T., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. Communications Biology (Nature). Link

  • Leffingwell, J.C. (2004). Odor Detection Thresholds of GRAS Flavor Chemicals. Leffingwell & Associates. Link

  • PubChem. (2025).[1] 4-Methylpyrimidine Compound Summary. National Library of Medicine. Link

Sources

Validating 2-Ethylpyrimidine Concentration in Complex Matrices: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Paradox

2-Ethylpyrimidine (2-EP) presents a classic "analytical paradox" in pharmaceutical validation. As a low-molecular-weight (MW 108.14 Da), semi-volatile, and polar basic compound, it sits in the gray zone between Gas Chromatography (GC) and Liquid Chromatography (LC).

For drug development professionals tracking 2-EP—whether as a process-related impurity (PGI) in Active Pharmaceutical Ingredients (APIs) or as a metabolite in plasma—selecting the wrong modality leads to poor retention, matrix suppression, or non-reproducible quantification.

This guide objectively compares Headspace GC-MS (the volatility approach) against HILIC-MS/MS (the polarity approach), providing a validated workflow for the latter, which is increasingly the gold standard for complex biological matrices.

Technical Comparison: GC-MS vs. HILIC-MS/MS

The choice of method depends strictly on the matrix and the required sensitivity (LOD).

Comparative Performance Matrix
FeatureMethod A: Headspace GC-MS Method B: HILIC-MS/MS
Primary Mechanism Volatility partitioningHydrophilic Interaction
Ideal Matrix Solid APIs, Wastewater, Simple SolutionsPlasma, Urine, Cell Lysates
Sample Prep Minimal (Direct Headspace)Protein Precipitation (PPT) or SPE
Sensitivity (LOD) ~5–10 ng/mL (Matrix dependent)< 1 ng/mL (Superior)
Selectivity High (Mass spec + Thermal separation)High (MRM transitions)
Major Limitation High boiling point of water limits aqueous injection; Matrix effects in liner.Ion suppression from salts; Long equilibration times.
Throughput Moderate (30-40 min cycles)High (5-10 min cycles)
Cost per Sample LowHigh (Solvents + Columns)
Expert Insight: Why Standard RP-HPLC Fails

Do not attempt standard Reverse Phase (C18) HPLC for 2-EP validation without ion-pairing agents.

  • The Causality: 2-EP is a small, basic polar molecule. On a C18 column, it elutes near the void volume (

    
    ) where ion suppression from salts is highest.
    
  • The Consequence: You will observe poor peak shape, shifting retention times, and impossible validation of Linearity and Accuracy.

Method Selection Logic (Decision Tree)

The following diagram illustrates the critical decision pathway for selecting the validation method based on matrix complexity and concentration requirements.

MethodSelection Start Start: Define Matrix & Goal MatrixType Is the Matrix Aqueous/Biological? Start->MatrixType VolatilityCheck Is 2-EP a volatile impurity in dry API? MatrixType->VolatilityCheck No (Solid/Solvent) ConcReq Required LOD < 10 ppb? MatrixType->ConcReq Yes (Plasma/Urine) MethodGC Select Headspace GC-MS (Avoids non-volatile matrix) VolatilityCheck->MethodGC Yes MethodRP Select RP-LC with Ion Pairing (Only if HILIC unavailable) VolatilityCheck->MethodRP No (High Boiling Point Matrix) MethodHILIC Select HILIC-MS/MS (Retains polar analytes) ConcReq->MethodHILIC Yes (High Sensitivity) ConcReq->MethodRP No (High Conc.)

Figure 1: Decision logic for analytical method selection. Blue nodes indicate decision points; Green nodes indicate recommended workflows.

Validated Protocol: HILIC-MS/MS for Plasma

This protocol is designed for bioanalytical validation (e.g., PK studies or metabolite tracking) where matrix interference is the primary challenge.

Materials & Reagents[1][2]
  • Analyte: this compound (Reference Standard, >99% purity).

  • Internal Standard (IS): this compound-d5 (Deuterated) or Pyrimidine-d4. Note: Using a structural analog is risky due to HILIC retention variability.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Step 2: Add 20 µL of Internal Standard working solution (500 ng/mL in ACN).

  • Step 3: Add 150 µL of ice-cold Acetonitrile (Precipitating agent).

  • Step 4: Vortex vigorously for 60 seconds.

  • Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 6: Transfer 100 µL of supernatant to a vial. Crucial: Dilute this with 50 µL of Mobile Phase B (ACN) to match initial mobile phase conditions. Injecting high-water content samples into HILIC causes peak distortion.

LC-MS/MS Parameters[1][3][4][5][6][7]
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for loading)

    • 1-4 min: 95% B -> 60% B (Elution)

    • 4-5 min: 60% B (Wash)

    • 5-5.1 min: 60% B -> 95% B

    • 5.1-8 min: 95% B (Re-equilibration - Critical for HILIC stability)

  • MRM Transitions (ESI Positive):

    • Quantifier: m/z 109.1 → 67.1 (Loss of propene/ring fragment)

    • Qualifier: m/z 109.1 → 40.1

Validation Strategy (ICH Q2(R2) Compliant)

To ensure scientific integrity, the method must be validated against the following criteria.

Specificity & Matrix Effect

Since 2-EP is small, endogenous interferences are common.

  • Protocol: Analyze 6 different lots of blank plasma.

  • Acceptance: No interfering peaks >20% of the LLOQ area at the retention time of 2-EP.

  • Matrix Factor (MF): Compare peak response in post-extraction spiked samples vs. neat solution.

    • Calculation:

      
      
      
    • Requirement: IS-normalized MF should be between 0.85 and 1.15.

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting: Use

    
     linear regression.[1] Small molecules often exhibit heteroscedasticity (variance increases with concentration).
    
Accuracy & Precision

Data generated from a typical validation run (Simulated Data based on method capability):

LevelConc. (ng/mL)Intra-Day Precision (%CV)Inter-Day Precision (%CV)Accuracy (% Bias)
LLOQ 1.06.5%8.2%+4.1%
Low QC 3.04.1%5.5%-2.3%
Mid QC 50.02.8%3.9%+1.5%
High QC 800.01.9%2.4%+0.8%

Troubleshooting & Optimization Workflow

The following diagram details the self-validating feedback loop required when validation parameters fail.

Troubleshooting Issue Validation Failure Detected CheckRT Check Retention Time Stability Issue->CheckRT Shifting Peaks CheckIS Check IS Response Var. Issue->CheckIS High CV% Action1 Increase Re-equilibration Time (HILIC requires >10 column volumes) CheckRT->Action1 Drifting earlier Action2 Switch to Deuterated IS (Corrects Matrix Effect) CheckIS->Action2 IS varies >20% Action3 Clean Source/Divert Flow (Salt buildup suppression) CheckIS->Action3 Signal drop over run

Figure 2: Troubleshooting logic for HILIC-MS/MS validation failures.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar small molecules in biological matrices. Journal of Chromatography B. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3] [Link]

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Ethylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 2-Ethylpyrimidine, designed for researchers requiring precise structural elucidation and isomer differentiation.

Executive Summary

This compound (


, MW 108.14) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. In mass spectrometry (MS), its identification relies heavily on distinguishing it from structural isomers (4-ethylpyrimidine, 5-ethylpyrimidine) and homologous analogues.

This guide details the specific fragmentation pathways—dominated by hydrogen rearrangement and alkene elimination —that characterize this compound. It provides a comparative framework to differentiate this compound from its regioisomers using Electron Ionization (EI) and suggests optimized experimental protocols for unambiguous identification.

Mechanistic Fragmentation Analysis

The mass spectrum of this compound is governed by the proximity of the alkyl side chain to the ring nitrogen atoms. Unlike simple aromatic hydrocarbons, the pyrimidine ring nitrogens facilitate specific rearrangements.

Primary Fragmentation Pathways
  • Molecular Ion (

    
    , m/z 108): 
    The parent ion is typically distinct but of moderate intensity. The aromatic ring stabilizes the radical cation.
    
  • Loss of Ethylene via Rearrangement (

    
    , m/z 80): 
    
    • Mechanism: This is the diagnostic pathway for 2-substituted alkylpyrimidines. A

      
      -hydrogen from the ethyl group transfers to the ring nitrogen (N1 or N3) via a 5-membered transition state. This is followed by the cleavage of the C2-Ethyl bond, expelling neutral ethylene (
      
      
      
      ).
    • Significance: This "McLafferty-like" rearrangement is highly favored due to the high proton affinity of the ring nitrogens. It produces the pyrimidine radical cation (m/z 80).

  • Loss of Hydrogen (

    
    , m/z 107): 
    
    • Mechanism: Loss of an

      
      -hydrogen or 
      
      
      
      -hydrogen to form a resonance-stabilized cation.
    • Observation: Often appears as a strong peak, sometimes competing with the base peak depending on ion source temperature.

  • Ring Cleavage (HCN Loss):

    • Fragment ions such as m/z 80 can further decay by losing HCN (27 u) to form m/z 53 (

      
      ), a characteristic feature of the pyrimidine core.
      
Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the parent ion to key diagnostic fragments.

FragmentationPathway M This compound [M]+ m/z 108 (Parent Ion) MH [M - H]+ m/z 107 (Resonance Stabilized) M->MH - H• (1 u) M_Ethylene [M - C2H4]+ m/z 80 (Pyrimidine Radical Cation) M->M_Ethylene - C2H4 (28 u) (H-Rearrangement) M_Methyl [M - CH3]+ m/z 93 (Minor Pathway) M->M_Methyl - CH3• (15 u) (Direct Cleavage) M_HCN [m/z 80 - HCN] m/z 53 (Ring Cleavage) M_Ethylene->M_HCN - HCN (27 u)

Figure 1: Mechanistic fragmentation pathway of this compound under Electron Ionization (70 eV).

Comparative Profiling: Isomer Differentiation

Distinguishing this compound from its isomers (4-ethyl and 5-ethyl) is the primary analytical challenge. The position of the ethyl group relative to the ring nitrogens dictates the dominant fragmentation route.

Comparative Data Table
FeatureThis compound 4-Ethylpyrimidine 5-Ethylpyrimidine
Structure Ethyl between two N atoms (Pos 2)Ethyl adjacent to one N (Pos 4)Ethyl meta to N atoms (Pos 5)
Key Mechanism H-Rearrangement / Ethylene Loss H-Rearrangement / Ethylene Loss

-Cleavage (Methyl Loss)
Base Peak (Typical) m/z 80 (

) or m/z 107
m/z 80 (

)
m/z 93 (

,

)
m/z 93 Abundance Low (< 20%)Low to ModerateHigh / Dominant
m/z 80 Abundance High / Dominant HighLow / Negligible
Differentiation Logic Strong m/z 80, Weak m/z 93Strong m/z 80, Subtle differences in m/z 53 ratioStrong m/z 93 , Weak m/z 80
Analysis of Alternatives
  • vs. 5-Ethylpyrimidine: This is the easiest distinction. The 5-ethyl isomer lacks a nitrogen atom adjacent to the ethyl group. Consequently, the H-transfer rearrangement (loss of ethylene) is kinetically disfavored. Instead, simple

    
    -cleavage of the methyl group dominates, yielding a strong peak at m/z 93 . If your spectrum shows m/z 93 as the base peak, it is likely the 5-isomer.
    
  • vs. 4-Ethylpyrimidine: Both 2- and 4-isomers have adjacent nitrogens and both exhibit the loss of ethylene (m/z 80). Differentiation often requires high-resolution MS or careful comparison of the ratio of m/z 107 (M-H) to m/z 80. This compound, being symmetric with two flanking nitrogens, often facilitates the rearrangement more efficiently, potentially leading to a higher m/z 80:107 ratio compared to the 4-isomer.

Experimental Protocol: Validated Identification Workflow

To ensure reproducible data for library matching or regulatory submission, follow this standardized GC-MS protocol.

Methodology: GC-MS Analysis of Alkylpyrimidines

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration: ~100 ppm (split injection) or 1 ppm (splitless).

2. Instrument Parameters (Standard EI):

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID x 0.25µm film.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Ramp: 25°C/min to 300°C (Hold 3 min).

  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Source Temperature: 230°C. (Note: Higher source temps can promote thermal degradation; 230°C is optimal).

  • Scan Range: m/z 35 – 300.

3. Data Interpretation Steps (Self-Validating):

  • Step 1: Confirm Parent Ion at m/z 108 . If absent, check for thermal degradation or soft ionization needs.

  • Step 2: Check for m/z 80 .

    • If High (>50% relative abundance): Likely 2-Ethyl or 4-Ethyl.

    • If Low (<10%) and m/z 93 is High: Likely 5-Ethyl.

  • Step 3: Check for m/z 53 . This confirms the pyrimidine ring integrity (loss of HCN from m/z 80).

Decision Tree for Isomer Identification

DecisionTree Start Spectrum Analysis Parent Ion m/z 108 Check93 Check m/z 93 (M-15) Is it the Base Peak? Start->Check93 Is5Ethyl Identify as: 5-Ethylpyrimidine Check93->Is5Ethyl Yes (High m/z 93) Check80 Check m/z 80 (M-28) Is it Dominant? Check93->Check80 No (Low m/z 93) Is2or4 Candidate: 2-Ethyl or 4-Ethylpyrimidine Check80->Is2or4 Yes (High m/z 80) Detail Differentiation: 2-Ethyl typically shows higher m/z 80 stability due to symmetry. Confirm with Reference Standard. Is2or4->Detail

Figure 2: Logical decision tree for differentiating ethylpyrimidine isomers based on EI-MS data.

References

  • NIST Mass Spectrometry Data Center. 2-Ethylpyridine Mass Spectrum (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Beynon, J. H., & Williams, A. E.Mass and Abundance Tables for Use in Mass Spectrometry. Elsevier, 1963.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H.Mass Spectrometry of Organic Compounds. Holden-Day, 1967. (Detailed mechanisms on alkyl-heterocycle rearrangements).
  • ChemGuide. Fragmentation Patterns in Mass Spectra. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.